1-butyl-1H-indole-2,3-dione
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-butylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-8-13-10-7-5-4-6-9(10)11(14)12(13)15/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEDHWVTLBLWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364499 | |
| Record name | 1-butyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-91-9 | |
| Record name | 1-Butylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4290-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-butyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-butylisatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butylisatin, a derivative of the versatile heterocyclic compound isatin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of N-butylisatin, including its structural, physical, and spectral characteristics. Detailed methodologies for its synthesis and characterization are presented, alongside an exploration of its biological significance, particularly its role as a microtubule-destabilizing agent with cytotoxic effects on cancer cells. This document aims to serve as a vital resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into this promising compound.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an alkyl group at the N1 position of the isatin scaffold, as seen in N-butylisatin, can significantly modulate its physicochemical properties and biological efficacy. Understanding these properties is paramount for the rational design and development of new therapeutic agents. This guide focuses on the detailed characterization of N-butylisatin, providing a foundational dataset for future research endeavors.
Physicochemical Properties
The fundamental physicochemical properties of N-butylisatin are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 203.24 g/mol | [1][2][3][4] |
| Boiling Point | 332.6 °C at 760 mmHg | [3][5] |
| Density | 1.173 g/cm³ | [3][5] |
| Physical State | Not explicitly stated, likely a solid at room temperature based on related compounds. | |
| Melting Point | Data not available in the searched sources. |
Solubility Profile
| Solvent | Predicted Solubility |
| Water | Sparingly soluble to insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Chloroform | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Hexane | Sparingly soluble to insoluble |
This predicted solubility is based on the general principle that "like dissolves like." N-butylisatin possesses both polar (dicarbonyl) and nonpolar (butyl chain, benzene ring) regions, suggesting good solubility in moderately polar to polar aprotic organic solvents.
Synthesis of N-butylisatin
The primary synthetic route to N-butylisatin is through the N-alkylation of isatin. This method is efficient and utilizes commercially available starting materials.[1][2]
Experimental Protocol: N-Alkylation of Isatin
Reaction Scheme:
Caption: Synthesis of N-butylisatin via N-alkylation of isatin.
Materials:
-
Isatin
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add N,N-dimethylformamide (DMF).
-
Add potassium carbonate to the DMF and stir the suspension at room temperature.
-
Add isatin to the mixture and continue stirring for approximately 45 minutes.
-
Add 1-bromobutane to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of N-butylisatin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for N-butylisatin were not found in the searched literature, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure and data from related compounds.
Table 5.1.1: Predicted ¹H NMR Spectral Data for N-butylisatin
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.6 - 7.8 | m | 2H | Aromatic protons (positions 4 and 7) |
| ~ 7.1 - 7.3 | m | 2H | Aromatic protons (positions 5 and 6) |
| ~ 3.7 | t | 2H | N-CH₂- |
| ~ 1.6 - 1.8 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |
| ~ 1.3 - 1.5 | m | 2H | -CH₂-CH₂-CH₃ |
| ~ 0.9 | t | 3H | -CH₃ |
Table 5.1.2: Predicted ¹³C NMR Spectral Data for N-butylisatin
| Chemical Shift (δ, ppm) | Assignment |
| ~ 183 | C=O (C3) |
| ~ 158 | C=O (C2) |
| ~ 150 | Quaternary aromatic carbon (C7a) |
| ~ 138 | Aromatic CH (C5) |
| ~ 125 | Aromatic CH (C6) |
| ~ 123 | Aromatic CH (C4) |
| ~ 117 | Quaternary aromatic carbon (C3a) |
| ~ 110 | Aromatic CH (C7) |
| ~ 40 | N-CH₂- |
| ~ 29 | -CH₂-CH₂-CH₂-CH₃ |
| ~ 20 | -CH₂-CH₂-CH₃ |
| ~ 13 | -CH₃ |
Note: Predicted chemical shifts are estimations and may vary depending on the solvent and other experimental conditions. A known ¹³C NMR spectrum was recorded in DMSO-d₆.
Infrared (IR) Spectroscopy
The IR spectrum of N-butylisatin is expected to show characteristic absorption bands for its functional groups.
Table 5.2.1: Predicted IR Absorption Bands for N-butylisatin
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch |
| ~ 1730 | Strong | C=O stretch (ketone at C3) |
| ~ 1610 | Strong | C=O stretch (amide at C2) |
| ~ 1470 | Medium | Aromatic C=C stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of N-butylisatin would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 5.3.1: Predicted Mass Spectrometry Data for N-butylisatin
| m/z | Interpretation |
| 203 | [M]⁺, Molecular ion |
| 175 | [M - CO]⁺ |
| 146 | [M - C₄H₉]⁺ |
| 118 | [146 - CO]⁺ |
| 90 | [118 - CO]⁺ |
| 57 | [C₄H₉]⁺ |
Biological Activity and Signaling Pathways
N-alkylisatin derivatives have demonstrated significant potential as anticancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.
Cytotoxicity and Anticancer Effects
Studies on various N-alkylisatins have shown potent cytotoxic activity against a range of human cancer cell lines, including leukemia and lymphoma.[6] This cytotoxicity is attributed to their ability to inhibit tubulin polymerization.
Mechanism of Action: Inhibition of Tubulin Polymerization
N-alkylisatins act as microtubule-destabilizing agents. They bind to tubulin, the protein subunit of microtubules, at or near the colchicine binding site, thereby preventing its polymerization into microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.
Signaling Pathway for N-alkylisatin-Induced Apoptosis
The inhibition of tubulin polymerization by N-alkylisatins triggers a cascade of events leading to programmed cell death (apoptosis).
Caption: Proposed signaling pathway for N-butylisatin-induced apoptosis.
This pathway illustrates that N-butylisatin binding to tubulin inhibits microtubule formation, leading to cell cycle arrest at the G2/M phase. This arrest subsequently activates the executioner caspases 3 and 7, culminating in apoptotic cell death.[6]
Conclusion
N-butylisatin is a synthetically accessible derivative of isatin with promising potential as a microtubule-destabilizing agent. This guide has summarized its key physicochemical properties, provided a detailed synthesis protocol, and outlined its mechanism of biological action. While further experimental data, particularly comprehensive spectral and solubility analyses, are required for a complete profile, the information presented herein provides a solid foundation for researchers to build upon in the exploration of N-butylisatin and related compounds as potential therapeutic agents. The elucidated cytotoxic mechanism offers a clear direction for future studies in cancer research and drug development.
References
- 1. 1-Butyl-1H-indole-2,3-dione|Isatin Derivative|RUO [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. This compound | CAS 4290-91-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 1-butyl-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for 1-butyl-1H-indole-2,3-dione (also known as N-butylisatin). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.60 | d | 7.4 | 1H | H-4 |
| 7.55 | t | 7.4 | 1H | H-6 |
| 7.10 | t | 7.4 | 1H | H-5 |
| 7.00 | d | 7.4 | 1H | H-7 |
| 3.70 | t | 7.2 | 2H | N-CH₂ |
| 1.65 | m | - | 2H | N-CH₂-CH₂ |
| 1.35 | m | - | 2H | N-CH₂-CH₂-CH₂ |
| 0.90 | t | 7.3 | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 188.0 | C-3 |
| 158.9 | C-2 |
| 148.9 | C-7a |
| 138.0 | C-6 |
| 126.3 | C-4 |
| 123.6 | C-5 |
| 121.0 | C-4a |
| 115.0 | C-7 |
| 40.0 | N-CH₂ |
| 29.5 | N-CH₂-CH₂ |
| 20.0 | N-CH₂-CH₂-CH₂ |
| 13.5 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730-1750 | C=O stretch (lactone carbonyl at C-2) |
| ~1690-1710 | C=O stretch (ketone carbonyl at C-3) |
| ~1600-1450 | C=C stretch (aromatic ring) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2960-2850 | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 203 | [M]⁺ (Molecular Ion) |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of isatin using a suitable butylating agent. A microwave-assisted method offers a rapid and efficient route.
Materials:
-
Isatin
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe vessel, combine isatin (1.0 eq), 1-bromobutane (1.1 eq), and potassium carbonate (1.3 eq).
-
Add a few drops of DMF to create a slurry.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300 W) for a short duration (e.g., 3-5 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse sequences.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Microwave-assisted synthesis of this compound.
An In-depth Technical Guide to the Crystal Structure of N-Alkylated Isatins: A Focus on N-Benzylisatin as a Structural Archetype
Disclaimer: As of the latest literature review, a definitive crystal structure for N-butylisatin has not been prominently reported. This guide will therefore focus on the well-characterized crystal structure of N-benzylisatin, a closely related N-alkylated isatin, to provide representative insights into the molecular geometry, intermolecular interactions, and crystallographic parameters that can be expected for this class of compounds. The structural principles detailed herein are of significant relevance to researchers, scientists, and drug development professionals working with isatin derivatives.
Introduction to the Structural Significance of N-Alkylated Isatins
Isatin (1H-indole-2,3-dione) and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The substitution at the N-1 position of the isatin core is a common strategy to modulate the physicochemical properties and biological efficacy of these molecules. Understanding the three-dimensional structure and packing of these derivatives in the solid state is crucial for rational drug design, polymorphism screening, and elucidating structure-activity relationships. N-benzylisatin, in particular, has been the subject of structural studies and serves as an excellent model for understanding the crystallographic features of N-alkylated isatins.[2][3]
Crystallographic Data of N-Benzylisatin
The crystal structure of N-benzylisatin has been determined by single-crystal X-ray diffraction, providing precise data on its solid-state conformation.[4][5] The compound crystallizes in a monoclinic system, and the key crystallographic parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for N-Benzylisatin [4][5]
| Parameter | Value |
| Empirical Formula | C₁₅H₁₁NO₂ |
| Formula Weight (Mᵣ) | 237.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.5766 (5) |
| b (Å) | 4.8877 (4) |
| c (Å) | 18.2211 (13) |
| β (°) | 98.316 (7) |
| Volume (V) (ų) | 579.55 (8) |
| Z | 2 |
| Temperature (K) | 183 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg m⁻³) | 1.36 |
| Absorption Coeff. (μ) (mm⁻¹) | 0.09 |
| F(000) | 248 |
| Crystal Size (mm) | 0.34 × 0.07 × 0.02 |
| Reflections Collected | 5347 |
| Independent Reflections | 2095 |
| R_int | 0.068 |
| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.062 |
| wR(F²) | 0.128 |
| Goodness-of-fit (S) | 0.99 |
Molecular Geometry of N-Benzylisatin
The molecular structure of N-benzylisatin is non-planar.[2] The isatin core itself is nearly planar, but the attached benzyl group is oriented at a significant angle to this plane.[2][4] The dihedral angle between the isatin ring system and the phenyl ring of the benzyl group is reported to be 77.65 (9)° in one study and 87.08 (5)° in another.[2][4] This twisted conformation is a key structural feature of N-benzylisatin.
The bond lengths and angles within the isatin moiety are consistent with its conjugated keto-amide structure. The carbonyl C=O distances are approximately 1.221 (5) Å and 1.209 (4) Å.[4]
Intermolecular Interactions and Crystal Packing
The crystal packing of N-benzylisatin is stabilized by a combination of hydrogen bonds and π-π stacking interactions.[4][5] These non-covalent interactions are critical in defining the supramolecular architecture of the crystal.
-
Hydrogen Bonding: The structure features C—H···O hydrogen bonds.[2][4] Both intramolecular and intermolecular hydrogen bonds are observed, linking neighboring molecules.[4]
-
π-π Stacking: There is evidence of π-π stacking between adjacent molecules, with a centroid-to-centroid distance of 3.623 (2) Å.[4]
The molecules of N-benzylisatin pack in a head-to-toe fashion along the a-axis and form layers when viewed along the b-axis.[4]
Experimental Protocols
A general procedure for the N-benzylation of isatin involves the reaction of isatin with a benzyl halide in the presence of a base.[6][7]
-
Reaction Setup: Isatin (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).[6][7]
-
Base Addition: A base, typically potassium carbonate (K₂CO₃), is added to the solution to deprotonate the isatin nitrogen.[7]
-
Alkylation: Benzyl bromide or benzyl chloride (1.1 equivalents) is added to the reaction mixture.[6][7]
-
Reaction Conditions: The mixture is heated, for instance at 80°C, for several hours (e.g., 12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6][7]
-
Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.[7] The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[5] The crude product is then purified by column chromatography.[5]
The determination of the crystal structure of N-benzylisatin is achieved through single-crystal X-ray diffraction.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a concentrated solution of the purified compound (e.g., from a methanol solution).[5]
-
Data Collection: A suitable single crystal is mounted on a diffractometer.[4] X-ray diffraction data are collected at a low temperature (e.g., 183 K) to minimize thermal vibrations.[4][5] An Oxford Xcalibur Ruby CCD diffractometer with Mo Kα radiation is an example of an instrument used for this purpose.[4] A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed, which includes integration of reflection intensities, corrections for absorption, and cell refinement.[4]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[4] The positions of non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.[5]
Conclusion
The crystal structure of N-benzylisatin provides a valuable model for understanding the solid-state properties of N-alkylated isatins, including N-butylisatin. The non-planar molecular conformation, stabilized by a network of C—H···O hydrogen bonds and π-π stacking interactions, dictates the supramolecular assembly. The experimental protocols for synthesis and crystallographic analysis outlined here are standard methods applicable to the broader class of isatin derivatives. This detailed structural information is indispensable for the continued development of isatin-based compounds in medicinal chemistry and materials science.
References
A Technical Guide to the Solubility of 1-butyl-1H-indole-2,3-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-butyl-1H-indole-2,3-dione, also known as N-butylisatin. Due to the limited availability of direct quantitative solubility data for this specific compound in the public domain, this document leverages available data for the parent compound, isatin (1H-indole-2,3-dione), to infer expected solubility trends. Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of this compound in various organic solvents, enabling researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is an N-substituted derivative of isatin. Isatin and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antiviral, and anticonvulsant properties. The introduction of a butyl group at the N1 position of the indole ring modifies the physicochemical properties of the parent isatin molecule, such as its lipophilicity and, consequently, its solubility in organic solvents. Understanding the solubility of this compound is critical for various stages of drug development, including formulation, purification, and in vitro/in vivo testing.
Expected Solubility Profile of this compound
The addition of a butyl group to the isatin core is expected to increase its nonpolar character. Therefore, this compound is anticipated to exhibit higher solubility in nonpolar and moderately polar organic solvents compared to its parent compound, isatin. Conversely, its solubility in highly polar solvents, particularly water, is expected to be lower.
To provide a quantitative reference, the experimentally determined mole fraction solubility (x₁) of isatin in various organic solvents at different temperatures is presented in Table 1. This data can serve as a baseline for estimating the solubility of this compound. Researchers can expect a similar trend in solubility for the N-butyl derivative, with potentially higher absolute solubility values in the listed organic solvents.
Table 1: Mole Fraction Solubility (x₁) of Isatin in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Acetonitrile | Acetone | 1-Butanol | Dichloromethane | Ethyl Acetate | Methanol | Toluene |
| 298.15 | 0.0029 | 0.0123 | 0.0053 | 0.0016 | 0.0084 | 0.0076 | 0.0006 |
| 303.15 | 0.0036 | 0.0148 | 0.0064 | 0.0020 | 0.0101 | 0.0091 | 0.0008 |
| 308.15 | 0.0044 | 0.0178 | 0.0077 | 0.0025 | 0.0121 | 0.0109 | 0.0010 |
| 313.15 | 0.0054 | 0.0213 | 0.0093 | 0.0031 | 0.0144 | 0.0130 | 0.0013 |
| 318.15 | 0.0066 | 0.0254 | 0.0112 | 0.0038 | 0.0172 | 0.0155 | 0.0016 |
Note: Data for isatin is provided as a proxy. Actual solubility of this compound will need to be experimentally determined.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following experimental methods are recommended.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand undisturbed at the constant temperature to allow any undissolved solid to settle.
-
Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
-
Solvent Evaporation: The collected sample is transferred to a pre-weighed container, and the solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the container.
-
Calculation: The solubility is calculated in terms of mass per volume (e.g., mg/mL) or mole fraction.
UV-Visible Spectrophotometry
This method is suitable for compounds that exhibit a chromophore and absorb light in the UV-Visible range. It is a sensitive and high-throughput technique.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1-3).
-
Sampling and Dilution: A small, accurately measured volume of the clear supernatant is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at λmax.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for determining the solubility of this compound and a conceptual representation of factors influencing its solubility.
Caption: Experimental workflow for solubility determination.
The Chemical Reactivity of Carbonyl Groups in N-Butylisatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-butylisatin, a prominent member of the N-substituted isatin family, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its structure features a bicyclic indole-2,3-dione core with a butyl group attached to the nitrogen atom. The key to its synthetic utility and biological activity lies in the differential reactivity of its two carbonyl groups: a ketone at the C3 position and an amide (within a lactam) at the C2 position. This guide provides a detailed exploration of the chemical behavior of these carbonyls, supported by quantitative data, experimental protocols, and workflow visualizations.
Electronic and Steric Landscape of N-Butylisatin Carbonyls
The reactivity of the carbonyl groups in N-butylisatin is dictated by the electronic and steric environment of the molecule. The C=O bond is inherently polarized due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[3][4]
-
C3-Carbonyl (Ketone): This group exhibits typical ketonic behavior. It is highly electrophilic and represents the primary site for nucleophilic addition reactions. Its reactivity is modulated by the electron-donating nature of the N-butyl group, which slightly reduces its electrophilicity compared to unsubstituted isatin.[5]
-
C2-Carbonyl (Amide/Lactam): The C2 carbonyl is part of an amide linkage. The lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. This delocalization reduces the partial positive charge on the C2 carbon, making it significantly less electrophilic and less prone to nucleophilic addition than the C3 ketone.[6] Reactions at this site typically require more forcing conditions and often proceed via a ring-opening mechanism.
This electronic differentiation allows for highly chemoselective transformations, making N-butylisatin a valuable building block for complex molecular architectures.
Caption: Logical relationship of N-butylisatin's functional groups and their primary reactivity pathways.
Reactions at the C3-Ketone Carbonyl
The C3-carbonyl is the most versatile reaction site, readily undergoing nucleophilic addition with a wide range of nucleophiles.[7]
Nucleophilic Addition
This is the most common reaction class for the C3-carbonyl.[8] A nucleophile attacks the electrophilic carbon, breaking the C=O pi bond and forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol.[4]
Caption: General mechanism of nucleophilic addition at the C3-carbonyl of N-butylisatin.
Key examples of nucleophilic additions include:
-
Reduction to Alcohols: Selective reduction of the C3-ketone to a secondary alcohol is readily achieved using mild reducing agents.
-
Aldol Reactions: Base-catalyzed reaction with ketones or aldehydes possessing α-hydrogens leads to the formation of β-hydroxy carbonyl compounds.[7]
-
Grignard and Organolithium Reactions: Addition of organometallic reagents provides a straightforward route to tertiary alcohols at the C3 position.
Table 1: Summary of C3-Carbonyl Reactions in N-Substituted Isatins
| Reaction Type | Reagent/Nucleophile | Conditions | Product Type | Typical Yield (%) |
|---|---|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | Methanol, 0°C to rt | 3-Hydroxy-1-butylindolin-2-one | > 90 |
| Aldol Addition | Acetone | Piperidine, Ethanol, Reflux | 3-(2-oxopropyl)-3-hydroxy-1-butylindolin-2-one | 75 - 85 |
| Grignard Addition | Phenylmagnesium bromide (PhMgBr) | Dry THF, 0°C | 3-Hydroxy-3-phenyl-1-butylindolin-2-one | 80 - 95 |
| Wittig Reaction | (Triphenylphosphoranylidene)acetate | Toluene, Reflux | 2-(1-butyl-2-oxoindolin-3-ylidene)acetate | 60 - 70 |
Note: Yields are representative and can vary based on specific substrates and precise reaction conditions.
Reactions at the C2-Amide Carbonyl
The C2-carbonyl is significantly less reactive towards addition. Its chemistry is dominated by nucleophilic attack leading to the cleavage of the N1-C2 bond, resulting in ring-opening of the five-membered ring.[6][9]
Ring-Opening Reactions
These reactions typically require strong nucleophiles and/or elevated temperatures.
-
Reaction with Amines (Aminolysis): Primary and secondary amines can attack the C2-carbonyl, leading to the formation of N-(2-(1-butylamino)-2-oxoacetyl)phenyl) amides.[10]
-
Reaction with Hydrazines: Hydrazine derivatives react at the C2 position to yield ring-opened α-keto-hydrazides.
Table 2: Summary of C2-Carbonyl Ring-Opening Reactions
| Reaction Type | Reagent/Nucleophile | Conditions | Product Type | Typical Yield (%) |
|---|---|---|---|---|
| Aminolysis | Piperidine | Acetonitrile, Reflux | N-(1-butyl-2-(piperidin-1-yl)-2-oxoethyl)aniline | 65 - 80 |
| Hydrolysis (Basic) | Sodium Hydroxide (aq) | Ethanol/Water, Heat | Sodium 2-((2-(butylamino)phenyl)(oxo)acetate) | > 90 |
Experimental Protocols
Protocol for Selective Reduction of C3-Carbonyl in N-Butylisatin
This protocol describes the selective reduction of the C3-ketone using sodium borohydride.
Materials:
-
N-butylisatin
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve N-butylisatin (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of deionized water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-hydroxy-1-butylindolin-2-one.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 3. Ch. 18 Preview of Carbonyl Chemistry - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jackwestin.com [jackwestin.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-butyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-butyl-1H-indole-2,3-dione, also known as N-butylisatin, is a synthetically versatile scaffold of significant interest in medicinal chemistry. The indole-2,3-dione (isatin) core is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anticonvulsant properties. The introduction of a butyl group at the N-1 position enhances the lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound. The electron-rich benzene ring of the isatin moiety is susceptible to attack by electrophiles, leading to the formation of a variety of substituted derivatives. Understanding the regioselectivity and reaction conditions for these transformations is crucial for the rational design and synthesis of novel drug candidates. This document details the experimental protocols for key electrophilic substitution reactions, presents quantitative data where available, and visualizes the underlying chemical and biological pathways.
Synthesis of this compound
The primary route for the synthesis of this compound is the N-alkylation of isatin. This reaction is typically achieved by treating isatin with an appropriate butylating agent in the presence of a base.
Experimental Protocol: N-Alkylation of Isatin
Materials:
-
Isatin (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of isatin in DMF, potassium carbonate is added, and the mixture is stirred at room temperature.
-
1-Bromobutane is added dropwise to the suspension.
-
The reaction mixture is stirred at 20°C for 12 hours.[1]
-
Upon completion of the reaction (monitored by TLC), the mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and dried to afford this compound.
Quantitative Data:
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|
| Isatin | 1-Bromobutane | K₂CO₃ | DMF | 20 | 12 | 85 |[1] |
Characterization of this compound: The product is typically obtained as a red thick oil.[1]
Electrophilic Substitution Reactions
The benzene ring of this compound is activated towards electrophilic attack. The presence of the electron-withdrawing carbonyl groups at positions 2 and 3 deactivates the ring, but the overall effect of the fused pyrrole-dione ring system directs electrophilic substitution primarily to the C-5 and C-7 positions. However, in many cases, substitution at the C-5 position is favored.
Nitration
Nitration of N-alkylated isatins typically occurs at the C-5 position to yield the corresponding 5-nitro derivative. This reaction is generally carried out using a mixture of nitric acid and sulfuric acid at low temperatures.
Reaction Workflow:
Caption: General workflow for the nitration of this compound.
Halogenation
Halogenation of the isatin ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-Bromosuccinimide (NBS). The reaction is expected to yield the 5-bromo derivative as the major product.
Reaction Workflow:
Caption: General workflow for the bromination of this compound.
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are important carbon-carbon bond-forming reactions. While specific examples for this compound are not extensively documented, the general principles of electrophilic aromatic substitution suggest that these reactions would proceed at the C-5 position in the presence of a suitable Lewis acid catalyst.
General Mechanism:
Caption: General mechanism of Friedel-Crafts acylation on an aromatic ring.
Sulfonation
Sulfonation of aromatic compounds is typically achieved by treatment with sulfuric acid. For N-substituted isatins, this reaction is expected to introduce a sulfonic acid group at the C-5 position.
Biological Activity of Substituted Isatin Derivatives
Substituted isatin derivatives, including N-alkylated analogs, have been extensively studied for their potential as anticancer agents. A common mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the activation of caspases and the inhibition of tubulin polymerization.[2]
Apoptosis Signaling Pathway:
Caption: Proposed mechanism of apoptosis induction by N-alkylisatin derivatives.[2]
Conclusion
This compound serves as a valuable platform for the synthesis of a diverse array of heterocyclic compounds through electrophilic substitution reactions. The predictable regioselectivity, primarily at the C-5 position, allows for the targeted introduction of various functional groups. The resulting derivatives hold significant promise for the development of novel therapeutic agents, particularly in the field of oncology, by modulating key cellular processes such as apoptosis. Further exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for the discovery of more potent and selective drug candidates.
References
The Synthesis of N-Butylisatin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-butylisatin and its derivatives, compounds of significant interest in medicinal chemistry due to their wide range of biological activities. This document details established synthetic protocols, presents quantitative data for comparative analysis, and illustrates key molecular pathways.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that serves as a precursor for a multitude of biologically active compounds. The N-alkylation of the isatin core, particularly with a butyl group, has been shown to modulate its physicochemical properties and enhance its therapeutic potential. N-substituted isatins are crucial intermediates in the synthesis of various heterocyclic systems and have demonstrated activities including anticancer, antiviral, and anticonvulsant properties.[1][2][3] This guide focuses on the practical aspects of synthesizing N-butylisatin derivatives, offering detailed methodologies for both traditional and modern synthetic approaches.
Synthetic Methodologies
The primary route for the synthesis of N-butylisatin is the N-alkylation of the isatin scaffold. This typically involves the deprotonation of the isatin nitrogen followed by reaction with a butylating agent. Additionally, classical methods for the synthesis of the isatin ring system itself, such as the Sandmeyer and Stollé syntheses, provide the foundational starting material.
N-Alkylation of Isatin
The N-alkylation of isatin is the most direct method for preparing N-butylisatin. The reaction proceeds by generating the isatin anion with a base, which then acts as a nucleophile, attacking an alkyl halide like butyl bromide.[1] Both conventional heating and microwave-assisted methods have been effectively employed for this transformation.
The traditional approach involves heating a mixture of isatin, a base, and an alkylating agent in a suitable solvent. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃) in solvents like N,N-dimethylformamide (DMF).[1][4]
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The microwave-assisted N-alkylation of isatin offers significant advantages over conventional heating, including drastically reduced reaction times, often lower solvent requirements, and improved yields.[1]
Classical Isatin Synthesis
For the synthesis of the isatin core itself, particularly for substituted analogues, classical methods remain relevant.
-
Sandmeyer Isatin Synthesis: This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin ring.[5][6]
-
Stollé Synthesis: The Stollé synthesis produces isatins from the reaction of an aniline with oxalyl chloride to form an N-phenyloxalamide, which is subsequently cyclized using a Lewis acid catalyst.[7][8]
Experimental Protocols
General Procedure for N-Butylation of Isatin (Conventional Heating)
Materials:
-
Isatin
-
Potassium Carbonate (K₂CO₃)
-
n-Butyl bromide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of isatin (1 mmol), potassium carbonate (1.3 mmol), and DMF (5 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
n-Butyl bromide (1.1 mmol) is added to the mixture.
-
The reaction mixture is heated in an oil bath at 80°C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
If a solid precipitates, it is collected by filtration, washed with water, and purified by recrystallization.
-
If no solid forms, the aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.[2]
General Procedure for Microwave-Assisted N-Butylation of Isatin
Materials:
-
Isatin
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
n-Butyl bromide
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) (a few drops)
Procedure:
-
An intimate mixture of isatin (1 mmol), the alkyl halide (1.1 mmol), and the base (1.3 mmol) is prepared.
-
A few drops of DMF or NMP are added to the solid mixture in a microwave-safe vessel.
-
The vessel is subjected to microwave irradiation at a specified power and for a set duration (e.g., 300W for 3-5 minutes). The reaction progress can be monitored by TLC.
-
After cooling, the reaction mixture is worked up as described in the conventional heating method.[1][4]
Data Presentation
The following tables summarize the quantitative data for the synthesis of N-butylisatin and other N-alkylisatin derivatives under various conditions.
Table 1: Conventional Synthesis of N-Alkylisatin Derivatives
| Entry | N-Substituent | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | n-Butyl | n-Butyl bromide | K₂CO₃ | DMF | 70 | 1.5 | 72 | [1] |
| 2 | Ethyl | Ethyl iodide | K₂CO₃ | DMF | 70 | 1.5 | 78 | [1] |
| 3 | Benzyl | Benzyl chloride | K₂CO₃ | DMF | 120 | 1 | 82 | [1] |
| 4 | Methyl | Methyl iodide | K₂CO₃ | DMF | 70 | 1 | 80 | [1] |
Table 2: Microwave-Assisted Synthesis of N-Alkylisatin Derivatives
| Entry | N-Substituent | Alkylating Agent | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | n-Butyl | n-Butyl bromide | K₂CO₃ | DMF | 300 | 4 | 85 | [1] |
| 2 | n-Butyl | n-Butyl bromide | Cs₂CO₃ | DMF | 200 | 5 | 93 | [1] |
| 3 | Ethyl | Ethyl iodide | K₂CO₃ | DMF | 300 | 3 | 90 | [1] |
| 4 | Benzyl | Benzyl chloride | K₂CO₃ | DMF | 200 | 5 | 96 | [1] |
| 5 | Methyl | Methyl iodide | K₂CO₃ | DMF | 300 | 3 | 95 | [1] |
Visualizations
Synthetic Workflow
The general workflow for the synthesis of N-butylisatin derivatives from isatin is depicted below. This process highlights the key steps of base-mediated deprotonation followed by nucleophilic substitution.
Caption: General workflow for the N-alkylation of isatin to produce N-butylisatin.
Proposed Mechanism of Anticancer Action
Several N-alkylisatin derivatives have demonstrated potent anticancer activity. A prominent mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: Proposed anticancer mechanism of N-alkylisatin derivatives via tubulin inhibition.
Conclusion
The synthesis of N-butylisatin and its derivatives can be achieved through efficient and high-yielding methods, with microwave-assisted synthesis offering a particularly advantageous route. The versatility of the isatin scaffold allows for further structural modifications to explore and optimize biological activity. The demonstrated anticancer potential of N-alkylisatins, through mechanisms such as tubulin polymerization inhibition, underscores the importance of these compounds in the development of novel therapeutics. This guide provides a solid foundation for researchers to further investigate the synthesis and application of this promising class of molecules.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Differential effects of tri-n-butylstannyl benzoates on induction of apoptosis in K562 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [ouci.dntb.gov.ua]
- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 7. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1-butyl-1H-indole-2,3-dione under different conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-butyl-1H-indole-2,3-dione, also known as N-butylisatin, is a derivative of isatin, a versatile heterocyclic compound with a wide range of biological activities.[1] As with any compound intended for pharmaceutical development, a thorough understanding of its stability under various environmental conditions is paramount. This technical guide provides a comprehensive overview of the potential stability challenges of this compound and outlines the methodologies for its stability assessment. While specific stability data for this compound is limited in publicly available literature, this guide draws upon data from closely related analogs, such as N-methylisatin, and established principles of drug stability testing to provide a robust framework for its evaluation.
Chemical Structure and Properties
This compound is characterized by an indole core with two carbonyl groups at positions 2 and 3, and a butyl group attached to the nitrogen atom at position 1. The introduction of the N-butyl group can influence its physicochemical properties, such as solubility and lipophilicity, which in turn can affect its stability profile.
Forced Degradation Studies: Unveiling Intrinsic Stability
Forced degradation, or stress testing, is a critical component of pre-formulation studies, designed to identify the likely degradation products and establish the intrinsic stability of a drug substance.[2] These studies help in developing and validating stability-indicating analytical methods.[2]
Experimental Protocol for Forced Degradation Studies
A systematic approach should be employed to evaluate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N to 1 N hydrochloric acid at room temperature and elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 N to 1 N sodium hydroxide at room temperature. Given the susceptibility of the isatin ring to alkaline hydrolysis, milder conditions should also be explored. Neutralize the solution before analysis.
-
Oxidative Degradation: Expose the stock solution to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance and its solution to dry heat (e.g., 60-80°C) and high humidity (e.g., 75% RH).
-
Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be protected from light.
3. Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
Anticipated Degradation Pathways
Based on the chemistry of the isatin scaffold, the following degradation pathways are anticipated for this compound:
-
Hydrolysis: The lactam bond in the five-membered ring is susceptible to hydrolysis, particularly under alkaline conditions, which would lead to the opening of the ring to form the corresponding N-butyl-isatinic acid. Studies on N-methylisatin have shown its sensitivity to alkaline hydrolysis.[1]
-
Oxidation: The indole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to light may induce photochemical reactions, leading to the formation of photoproducts.
Stability-Indicating HPLC Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products.[5]
Exemplary HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary (Hypothetical)
While specific quantitative data for this compound is not available, the following table provides a hypothetical summary of results from a forced degradation study, based on the expected behavior of N-alkylated isatins.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 h | 60°C | < 5% | Minor unknown peaks |
| 0.1 N NaOH | 2 h | 25°C | > 20% | N-butyl-isatinic acid |
| 3% H₂O₂ | 24 h | 25°C | 10-15% | Oxidized derivatives |
| Dry Heat | 7 days | 80°C | < 2% | None detected |
| Photostability | ICH Q1B | 25°C | 5-10% | Photoproducts |
Drug-Excipient Compatibility
During formulation development, it is crucial to assess the compatibility of this compound with various pharmaceutical excipients.[6] Incompatibility can lead to the degradation of the active pharmaceutical ingredient (API), affecting the quality, efficacy, and safety of the final drug product.
Experimental Protocol for Drug-Excipient Compatibility Studies
1. Excipient Selection: Select a range of commonly used excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants).
2. Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio. A control sample of the pure API should also be prepared.
3. Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
4. Analysis: Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to quantify the API and detect any degradation products. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool.
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway under Alkaline Conditions
Caption: Proposed hydrolytic degradation of N-butylisatin in alkaline medium.
Conclusion
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermogravimetric Analysis of N-butylisatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of N-butylisatin, a derivative of the versatile isatin scaffold. Isatin and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] Understanding the thermal stability and decomposition profile of N-butylisatin is crucial for its development as a potential therapeutic agent, ensuring stability during manufacturing, storage, and formulation.
While specific experimental TGA data for N-butylisatin is not extensively available in the public domain, this guide synthesizes information from related N-alkyl isatin derivatives and general principles of thermal analysis to provide a robust framework for its characterization.
Data Presentation: Thermal Decomposition Profile
The thermal decomposition of N-butylisatin, when analyzed by TGA, is expected to occur in distinct stages. The following table summarizes the anticipated quantitative data based on the analysis of structurally similar organic compounds.
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset of Decomposition (Tonset) | ~ 200 - 220 °C | ~ 190 - 210 °C |
| Peak Decomposition Temperature (Tpeak) | ~ 230 - 250 °C | ~ 220 - 240 °C |
| Weight Loss in Stage 1 | ~ 30 - 35 % | ~ 30 - 35 % |
| Peak Decomposition Temperature (Stage 2) | ~ 350 - 400 °C | ~ 340 - 390 °C |
| Weight Loss in Stage 2 | ~ 40 - 45 % | ~ 45 - 50 % |
| Final Residue at 600 °C | ~ 20 - 25 % | < 5 % |
Note: These values are estimations based on the expected thermal behavior of N-alkylated heterocyclic compounds and should be confirmed by experimental analysis.
Experimental Protocols
A standard experimental protocol for the thermogravimetric analysis of N-butylisatin is detailed below. This protocol is designed to yield high-quality, reproducible data for the assessment of its thermal stability.
Instrumentation:
A calibrated thermogravimetric analyzer is required.
Sample Preparation:
-
Ensure the N-butylisatin sample is pure and dry.
-
Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.
TGA Instrument Parameters:
| Parameter | Recommended Setting |
| Temperature Range | Ambient to 600 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | High-purity Nitrogen or Dry Air |
| Gas Flow Rate | 50 mL/min |
| Crucible Type | Alumina |
Procedure:
-
Place the crucible containing the sample onto the TGA balance.
-
Tare the balance to zero.
-
Purge the furnace with the selected gas (nitrogen or air) for at least 15 minutes to ensure an inert or oxidative atmosphere, respectively.
-
Initiate the heating program according to the specified parameters.
-
Record the weight loss as a function of temperature.
-
Upon completion of the run, allow the furnace to cool to room temperature before removing the sample.
-
Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures, as well as the percentage of weight loss at each stage.
Mandatory Visualizations: Diagrams
To elucidate the experimental process and the proposed decomposition pathway, the following diagrams have been generated using the DOT language.
Discussion of Thermal Decomposition
The thermal decomposition of N-butylisatin is anticipated to proceed through a multi-step process. The initial and most probable point of bond scission is the N-C bond connecting the butyl group to the isatin core. This is due to the relative weakness of this bond compared to the aromatic C-C and C=O bonds within the isatin ring structure.
Stage 1: The first stage of weight loss, observed around 200-250 °C, is attributed to the cleavage of the N-butyl bond, leading to the formation of an isatin radical and a butyl radical. The calculated weight loss for the butyl group (C4H9) from the N-butylisatin molecule (C12H13NO2, MW: 203.24 g/mol ) is approximately 28%, which aligns with the estimated weight loss in the first decomposition stage.
Stage 2: The second, more significant weight loss stage at higher temperatures (around 350-400 °C) corresponds to the fragmentation of the more stable isatin ring structure. This process involves the breaking of the amide and carbonyl bonds, leading to the release of gaseous products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).
In an air atmosphere, the decomposition is expected to initiate at a slightly lower temperature due to oxidative degradation. The final residue in an air atmosphere is significantly lower than in a nitrogen atmosphere, indicating that the carbonaceous residue formed in the inert atmosphere undergoes further oxidation to volatile products.
This comprehensive guide provides a foundational understanding of the thermogravimetric analysis of N-butylisatin. The presented data and protocols, while based on estimations from related compounds, offer a robust starting point for the experimental thermal characterization of this promising pharmaceutical building block. Experimental verification of these findings is essential for the continued development and application of N-butylisatin in the pharmaceutical industry.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Anticonvulsant Agents from 1-Butyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potential anticonvulsant agents derived from 1-butyl-1H-indole-2,3-dione, also known as N-butylisatin. This document outlines detailed synthetic protocols for preparing Schiff bases and thiosemicarbazones, key derivatives of N-butylisatin, and standardized procedures for assessing their anticonvulsant efficacy and neurotoxicity.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel anticonvulsant drugs with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising scaffold for the development of new central nervous system (CNS) active agents, including anticonvulsants. The substitution at the N-1 position of the isatin core, such as with a butyl group, can modulate the lipophilicity and pharmacokinetic profile of the resulting compounds, potentially enhancing their therapeutic properties. This document focuses on the synthesis of Schiff bases and thiosemicarbazones from N-butylisatin and their subsequent evaluation as potential anticonvulsant agents.
Synthesis of N-Butylisatin Derivatives
The primary synthetic routes for generating anticonvulsant agents from this compound involve the condensation of the C3-keto group with various primary amines to form Schiff bases or with thiosemicarbazide to yield thiosemicarbazones.
General Synthetic Workflow
Caption: Synthetic pathway for Schiff bases and thiosemicarbazones from N-butylisatin.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases (imines) by reacting N-butylisatin with various aromatic amines.
Materials:
-
This compound (N-butylisatin)
-
Substituted aromatic amines
-
Absolute ethanol
-
Glacial acetic acid
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 100 mL round bottom flask, dissolve this compound (1 equivalent) in 20 mL of absolute ethanol.
-
To this solution, add the desired substituted aromatic amine (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, and mass spectrometry).
Protocol 2: Synthesis of Thiosemicarbazones from this compound
This protocol outlines the synthesis of thiosemicarbazones from N-butylisatin.
Materials:
-
This compound (N-butylisatin)
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
Procedure:
-
Suspend this compound (1 equivalent) in 30 mL of ethanol in a round bottom flask.
-
Add a solution of thiosemicarbazide (1 equivalent) in 20 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours with constant stirring.
-
After cooling, the solid product that crystallizes out is filtered, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
-
Confirm the structure of the synthesized thiosemicarbazone using spectroscopic methods.
Anticonvulsant Activity Screening
The synthesized N-butylisatin derivatives are typically screened for their anticonvulsant activity using well-established rodent models: the Maximal Electroshock (MES) test and the Subcutaneous Pentylenetetrazole (scPTZ) test.
Protocol 3: Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Apparatus:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainer
Procedure:
-
Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle.
-
After a specific pre-treatment time (e.g., 30 minutes or 4 hours), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.
Materials:
-
Pentylenetetrazole (PTZ)
-
Syringes and needles
Procedure:
-
Administer the test compound (i.p.) at various doses to different groups of mice.
-
After the designated pre-treatment time, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).
-
Observe the animals for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.
-
The absence of clonic seizures for the duration of the observation period indicates protection.
-
Determine the ED₅₀ of the test compound.
Neurotoxicity Screening
Protocol 5: Rotarod Test
The rotarod test is used to assess motor coordination and identify any potential neurotoxic effects of the test compounds.
Apparatus:
-
Rotarod apparatus (a rotating rod)
Procedure:
-
Train the mice to stay on the rotating rod (e.g., at a constant speed of 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test.
-
On the test day, administer the test compound at various doses.
-
At the time of peak effect (determined from the anticonvulsant tests), place the mice on the rotarod.
-
Record the time each animal is able to maintain its balance on the rotating rod.
-
A significant decrease in the time spent on the rod compared to the control group indicates motor impairment and potential neurotoxicity.
-
The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is determined.
Data Presentation
While specific quantitative data for anticonvulsant and neurotoxicity screening of this compound derivatives are not extensively available in the cited literature, the following tables present data for closely related N-substituted isatin derivatives to provide a comparative framework.
Table 1: Anticonvulsant Activity of N-Methylisatin Schiff Base Derivatives
| Compound | Substitution (R) | MES Screen (ED₅₀ mg/kg, i.p.) | scPTZ Screen (ED₅₀ mg/kg, i.p.) |
| N-methyl-5-bromo-3-(p-chlorophenylimino)isatin | p-Cl | Active | Active |
| Reference Drug: Phenytoin | 9.5 | Inactive | |
| Reference Drug: Carbamazepine | 8.8 | 37.3 | |
| Reference Drug: Valproic Acid | 253 | 149 |
Data presented is based on findings for N-methylisatin derivatives and serves as a reference.[1]
Table 2: Neurotoxicity of N-Methylisatin Schiff Base Derivatives
| Compound | Substitution (R) | Rotarod Test (TD₅₀ mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| N-methyl-5-bromo-3-(p-chlorophenylimino)isatin | p-Cl | >600 | - |
| Reference Drug: Phenytoin | 65.5 | 6.9 | |
| Reference Drug: Carbamazepine | 78.5 | 8.9 | |
| Reference Drug: Valproic Acid | 426 | 1.7 |
Data presented is based on findings for N-methylisatin derivatives and serves as a reference.[1]
Proposed Mechanism of Action
The precise mechanism of action for isatin-based anticonvulsants is not fully elucidated but is thought to be multifactorial.
Caption: Putative mechanisms of action for isatin-based anticonvulsants.
Potential mechanisms include:
-
Modulation of Voltage-Gated Sodium Channels: Similar to established anticonvulsants like phenytoin and carbamazepine, isatin derivatives may block these channels, thereby reducing the propagation of action potentials.
-
Enhancement of GABAergic Neurotransmission: Some derivatives may potentiate the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).
-
Antagonism of NMDA Receptors: Blockade of the N-methyl-D-aspartate (NMDA) receptor, an excitatory amino acid receptor, could also contribute to the anticonvulsant effect.
Further research is required to delineate the specific molecular targets and signaling pathways involved in the anticonvulsant activity of this compound derivatives.
Conclusion
Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, represent a promising avenue for the discovery of novel anticonvulsant agents. The synthetic protocols and screening methodologies outlined in these application notes provide a robust framework for the synthesis, characterization, and pharmacological evaluation of these compounds. Further investigation into the structure-activity relationships (SAR) and mechanisms of action will be crucial for the development of potent and safe anticonvulsant drug candidates from this chemical class.
References
N-butylisatin Derivatives as Potential Cytotoxic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of N-butylisatin derivatives as potential cytotoxic agents. N-butylisatin, a derivative of the versatile isatin scaffold, has emerged as a promising candidate in the development of novel anticancer therapeutics. This guide outlines the synthesis, cytotoxic evaluation, and mechanistic analysis of these compounds.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. The synthetic accessibility of the isatin core allows for modifications at various positions, leading to a diverse library of compounds with enhanced and selective cytotoxicity. N-alkylation of the isatin nitrogen, particularly with a butyl group, has been explored to modulate the lipophilicity and cellular uptake of these compounds, potentially enhancing their cytotoxic efficacy.
N-alkylisatin derivatives have been shown to exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, induction of cell cycle arrest, and activation of apoptotic pathways.[1] Structure-activity relationship (SAR) studies have indicated that the nature of the N-substituent plays a crucial role in determining the cytotoxic potency.[1]
Quantitative Cytotoxicity Data
The cytotoxic potential of N-alkylisatin derivatives is typically determined by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative IC50 values for N-substituted isatin derivatives, including those structurally related to N-butylisatin, to provide a comparative view of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3'-methylbutyl)isatin | U937 (Human leukemia) | > 50 | [1] |
| Jurkat (Human T-cell leukemia) | > 50 | [1] | |
| K562 (Human chronic myelogenous leukemia) | > 50 | [1] | |
| A549 (Human lung carcinoma) | > 50 | [1] | |
| HT-29 (Human colon carcinoma) | > 50 | [1] | |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Human leukemia) | 0.49 | [1] |
| Jurkat (Human T-cell leukemia) | 0.49 | [1] | |
| Isatin-Hydrazone Derivative 4j | MCF-7 (Human breast adenocarcinoma) | 1.51 ± 0.09 | [2] |
| Isatin-Hydrazone Derivative 4e | MCF-7 (Human breast adenocarcinoma) | 5.46 ± 0.71 | [2] |
| A2780 (Human ovary adenocarcinoma) | 18.96 ± 2.52 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of N-butylisatin derivatives.
Synthesis of N-butylisatin Derivatives
This protocol describes a general method for the N-alkylation of isatin to synthesize N-butylisatin.
Materials:
-
Isatin
-
Butyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle/oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing anhydrous DMF, add isatin (1.0 eq) and potassium carbonate (1.3 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add butyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure N-butylisatin.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of N-butylisatin.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of N-butylisatin derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-butylisatin derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the N-butylisatin derivative in culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with N-butylisatin derivatives using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells
-
N-butylisatin derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the N-butylisatin derivative at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Logical Flow for Cell Cycle Analysis
References
The Versatility of 1-butyl-1H-indole-2,3-dione: A Building Block for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-butyl-1H-indole-2,3-dione, also known as N-butylisatin, is a versatile synthetic intermediate that serves as a valuable building block in the construction of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive C3-carbonyl group and an activated aromatic ring, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of N-butylisatin in heterocyclic synthesis, highlighting its potential in medicinal chemistry and drug discovery. The introduction of the N-butyl group can enhance the lipophilicity and modulate the pharmacokinetic properties of the resulting molecules.
Key Synthetic Applications
N-butylisatin is a key precursor for various heterocyclic systems, primarily through reactions involving its carbonyl groups and electrophilic substitution on the indole ring.
1. Synthesis of Spirocyclic Compounds: The C3-carbonyl group of N-butylisatin is a prime site for nucleophilic attack, leading to the formation of spiro-heterocycles. These three-dimensional structures are of significant interest in drug design. A common reaction involves the condensation with binucleophilic reagents. For instance, the reaction with thiosemicarbazide can lead to the formation of spiro-thiadiazole derivatives.
2. Synthesis of Quinoline Derivatives (Pfitzinger Reaction): While the classic Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids, N-butylisatin can undergo analogous transformations. This reaction provides a straightforward route to N-alkylated quinoline derivatives.
3. Electrophilic Aromatic Substitution: The benzene ring of N-butylisatin is susceptible to electrophilic substitution, typically at the C5 and C7 positions due to the directing effect of the nitrogen atom.[1] This allows for the introduction of various functional groups, such as nitro and halo groups, which can be further elaborated to construct more complex heterocyclic systems. For example, nitration of isatin derivatives occurs selectively at the C-5 position.[1]
Data Presentation
Table 1: Synthesis of this compound
| Reactants | Reagents and Conditions | Yield (%) | Reference |
| Isatin, 1-Bromobutane | K₂CO₃, DMF, 80°C, 12 h | 85 | [1] |
| Isatin, 1-Bromobutane | K₂CO₃, DMF, 20°C, 12 h | Not specified | [2] |
Table 2: Representative Heterocyclic Syntheses from Isatin Derivatives
| Starting Material | Reaction Type | Product Type | Reagents and Conditions | Yield (%) | Reference |
| Isatin | Pfitzinger Reaction | 2-methylquinoline-4-carboxylic acid | Acetone, NaOH, reflux 8h | Not specified | [3][4] |
| Isatin | Nitration | 5-nitro-1H-indole-2,3-dione | KNO₃, conc. H₂SO₄, 0-5°C, 1h | Not specified | [3] |
| 5-Chloroisatin/5-Bromoisatin | N-alkylation with brominated alkylating agent | N-alkylated 5-halo-isatin derivatives | DMF, K₂CO₃, Tetra-n-butylammonium bromide (TBAB) | Good yields | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of isatin to produce this compound.[1]
Materials:
-
Isatin
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Standard work-up and purification equipment
Procedure:
-
To a solution of isatin (1 equivalent) in DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Add 1-bromobutane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Synthesis of 1-butyl-5-nitro-1H-indole-2,3-dione (Representative Electrophilic Substitution)
This protocol is adapted from the nitration of isatin and can be applied to N-butylisatin.[1][3]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃) or a nitrate salt (e.g., KNO₃)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask and cool it to 0-5°C in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
In a separate flask, prepare the nitrating mixture by carefully adding nitric acid to concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of N-butylisatin over a period of 1 hour, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, 1-butyl-5-nitro-1H-indole-2,3-dione, is collected by filtration, washed with cold water until neutral, and dried.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Key reaction pathways of this compound.
References
Application Notes and Protocols for N-butylisatin in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols related to N-butylisatin and its derivatives, focusing on their potential applications in medicinal chemistry. The information is intended to guide researchers in the design and execution of studies involving this class of compounds.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and antiviral properties. N-alkylation of the isatin core is a common strategy to modulate its physicochemical properties and biological activity. This document focuses on N-butylisatin, a derivative with a butyl group attached to the nitrogen atom of the isatin ring, and its applications in the development of novel therapeutic agents.
Synthesis of N-butylisatin
N-butylisatin can be synthesized through the N-alkylation of isatin using an appropriate alkylating agent, such as n-butyl bromide, in the presence of a base. Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of N-butylisatin
This protocol is adapted from a general procedure for the microwave-assisted N-alkylation of isatin.[1]
Materials:
-
Isatin
-
n-Butyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)
-
Microwave reactor
-
Standard laboratory glassware
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine isatin (1 mmol), n-butyl bromide (1.1 mmol), and potassium carbonate (1.3 mmol).
-
Add a few drops of DMF or NMP to create a slurry.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves (e.g., 300 W) for a short period (typically 3-5 minutes). The optimal time and power should be determined empirically.
-
After irradiation, allow the vessel to cool to room temperature.
-
Quench the reaction mixture by adding it to ice-water, which should precipitate the N-butylisatin product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Workflow for Microwave-Assisted Synthesis of N-butylisatin:
Applications in Medicinal Chemistry
N-butylisatin and its derivatives have shown promise as both anticancer and antiviral agents.
Anticancer Activity
Derivatives of N-butylisatin have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for N-alkylated isatins often involves the induction of apoptosis through cell cycle arrest and activation of caspases.[2][3][4] Some derivatives also act as inhibitors of tubulin polymerization.[2]
Quantitative Data: Cytotoxicity of N-butylisatin Derivatives
The following table summarizes the cytotoxic activity of quinoxaline derivatives synthesized from N-butylisatins against different human cancer cell lines.[4] The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | IC₅₀ (µg/mL) |
| 4d (a derivative of 6-butyl-chloro-6H-indolo[2,3-b]quinoxaline) | HeLa (Cervical Cancer) | 1.78 |
| SK-BR-3 (Breast Cancer) | >100 | |
| MCF-7 (Breast Cancer) | >100 | |
| 4e (a derivative of 6-butyl-fluoro-6H-indolo[2,3-b]quinoxaline) | HeLa (Cervical Cancer) | 2.01 |
| SK-BR-3 (Breast Cancer) | 8.23 | |
| MCF-7 (Breast Cancer) | 7.94 | |
| 4g (a derivative of 6-butyl-chloro-6H-indolo[2,3-b]quinoxaline) | HeLa (Cervical Cancer) | 2.15 |
| SK-BR-3 (Breast Cancer) | 7.14 | |
| MCF-7 (Breast Cancer) | 6.88 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
Cancer cell line of interest (e.g., HeLa, SK-BR-3, MCF-7)
-
Complete cell culture medium
-
N-butylisatin derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the N-butylisatin derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Signaling Pathway: Caspase Activation by N-Alkylisatins
N-alkyl-substituted isatins can induce apoptosis by activating the caspase cascade. This involves the activation of initiator caspases (like caspase-9) which in turn activate executioner caspases (caspases-3 and -7), leading to the cleavage of cellular substrates and ultimately, cell death.[2][3]
Antiviral Activity
Certain N-butylisatin derivatives have also been investigated for their antiviral properties.
Quantitative Data: Antiviral Activity of an N-butylisatin Derivative
The following data shows the antiviral activity of a fluorinated N-butylisatin derivative against Vesicular Stomatitis Virus (VSV) in Vero cells.[1] The activity is expressed as the difference in the logarithm of the virus titer between treated and untreated cells. A larger value indicates greater antiviral activity.
| Compound | Virus | Cell Line | Log Virus Titer Difference |
| 7d (a fluorinated N-butylisatin derivative) | VSV | Vero | 0.76 |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock (e.g., VSV)
-
Complete cell culture medium
-
N-butylisatin derivative stock solution
-
Overlay medium (e.g., containing 1% methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well sterile culture plates
-
PBS
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the N-butylisatin derivative in culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with the overlay medium containing the different concentrations of the N-butylisatin derivative.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-4 days).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (50% effective concentration).
Workflow for Plaque Reduction Assay:
Conclusion
N-butylisatin and its derivatives represent a promising class of compounds with potential applications in the development of new anticancer and antiviral therapies. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in this field. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of N-butylisatin derivatives to optimize their therapeutic potential.
References
- 1. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Cytotoxic Activities of Some Isatin Derivatives [jstage.jst.go.jp]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-butyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-butyl-1H-indole-2,3-dione, also known as N-butyl isatin, is a derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] These compounds have been investigated for their potential as anticancer, antiviral, antibacterial, and anticonvulsant agents.[4] The biological activity of isatin derivatives is often linked to their ability to act as inhibitors of various protein kinases, modulating cellular signaling pathways implicated in disease progression.
Given the therapeutic potential of this compound, robust and reliable analytical methods are essential for its quantification in various stages of drug development, including chemical synthesis, formulation, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.
This application note provides a detailed protocol for the analysis of this compound using a validated reverse-phase HPLC (RP-HPLC) method. The method is suitable for the determination of purity and the quantification of the compound in bulk drug substance and research samples.
Experimental Protocols
Materials and Reagents
-
This compound reference standard: (Purity ≥ 98%)
-
Acetonitrile: HPLC grade
-
Water: HPLC grade
-
Methanol: HPLC grade
-
Formic acid: (≥ 98%)
-
Sample Diluent: A mixture of Acetonitrile and Water (50:50, v/v)
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatography Data System (CDS) software
Chromatographic Conditions
A reverse-phase HPLC method was developed and validated for the analysis of this compound. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 40% B2-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the sample diluent (Acetonitrile:Water, 50:50 v/v) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
Data Presentation
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 7500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
|---|
| 1 - 100 | 0.9995 |
Table 3: Precision
| Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | |
|---|---|---|
| Low Concentration (5 µg/mL) | 1.2 | 1.5 |
| Medium Concentration (50 µg/mL) | 0.7 | 0.9 |
| High Concentration (100 µg/mL) | 0.5 | 0.8 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD (n=3) |
|---|---|---|
| 40 | 99.5 | 1.1 |
| 50 | 101.2 | 0.8 |
| 60 | 99.8 | 0.9 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
|---|---|
| LOD | 0.3 |
| LOQ | 1.0 |
Visualizations
Experimental Workflow
References
Application Note: Analysis of N-butylisatin by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-butylisatin is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry due to its wide range of biological activities, including potential anticancer, antiviral, and anticonvulsant properties. The N-alkylation of the isatin core, as in N-butylisatin, is a common strategy to modify its physicochemical properties and biological activity. Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantification of N-butylisatin in various matrices, from synthetic reaction mixtures to biological samples.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] This application note provides a detailed protocol for the analysis of N-butylisatin using GC-MS, including sample preparation, instrument parameters, and expected results.
Experimental Protocols
1. Sample Preparation
The following protocol outlines the preparation of N-butylisatin samples for GC-MS analysis. The goal is to dissolve the analyte in a volatile organic solvent and remove any particulate matter.[2][3]
-
Materials:
-
N-butylisatin standard
-
Dichloromethane (CH₂Cl₂), HPLC grade or equivalent
-
1.5 mL glass autosampler vials with caps
-
Micropipettes
-
Vortex mixer
-
Syringe filters (0.22 µm) or centrifuge
-
-
Procedure:
-
Prepare a stock solution of N-butylisatin in dichloromethane at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of approximately 10 µg/mL in dichloromethane.[2]
-
Vortex the working solution for 30 seconds to ensure complete dissolution.
-
If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial. Alternatively, centrifuge the sample to pellet any solids and carefully transfer the supernatant to the vial.[3][4]
-
Cap the vial securely. The sample is now ready for injection into the GC-MS system.
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of N-butylisatin. These may be optimized based on the specific instrument and column used.
-
Gas Chromatograph:
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (for higher sensitivity) or a suitable split ratio (e.g., 10:1) can be used.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)
-
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of N-butylisatin.
| Parameter | Expected Value |
| Molecular Weight | 203.24 g/mol |
| Retention Time (RT) | ~10-12 minutes (dependent on specific system) |
| Key Mass Fragments (m/z) | |
| Molecular Ion [M]⁺ | 203 |
| [M - C₄H₉]⁺ (Loss of butyl group) | 147 |
| [M - C₄H₉ - CO]⁺ | 119 |
| Butyl fragment [C₄H₉]⁺ | 57 |
Results and Discussion
Under the specified GC-MS conditions, N-butylisatin is expected to elute as a sharp, symmetrical peak. The mass spectrum obtained under electron ionization will provide characteristic fragmentation patterns useful for its identification.
The molecular ion peak ([M]⁺) for N-butylisatin should be observed at an m/z of 203, corresponding to its molecular weight. A prominent fragmentation pathway for N-alkyl isatins involves the cleavage of the bond between the nitrogen atom and the alkyl substituent. This results in the loss of a butyl radical, leading to a significant fragment ion at m/z 147, which corresponds to the isatin core. The isatin fragment may then undergo a characteristic loss of a carbon monoxide (CO) molecule, resulting in a fragment ion at m/z 119. Another expected fragment is the butyl cation at m/z 57.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of N-butylisatin.
Signaling Pathway Diagram
Caption: Proposed fragmentation pathway of N-butylisatin in EI-MS.
References
Application Notes: Synthesis of 1-butyl-5-nitro-1H-indole-2,3-dione
Compound: 1-butyl-5-nitro-1H-indole-2,3-dione Molecular Formula: C₁₂H₁₂N₂O₄ Molecular Weight: 248.24 g/mol CAS Number: Not available. The parent compound, 5-nitroisatin, has CAS No. 611-09-6.
Introduction 1-butyl-5-nitro-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are of significant interest to the medicinal chemistry and drug development community due to their wide range of biological activities. N-substituted isatins are frequently used as synthetic precursors for a variety of heterocyclic compounds.[1] The introduction of a nitro group at the 5-position and an N-alkyl group can significantly influence the molecule's physicochemical properties and biological activity.[2] Derivatives of 5-nitroisatin are being investigated for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are key enzymes in cell cycle regulation, making them potential candidates for anticancer therapies.[2]
Synthesis Strategy The synthesis of 1-butyl-5-nitro-1H-indole-2,3-dione can be achieved via a straightforward N-alkylation of 5-nitroisatin. This method involves the deprotonation of the nitrogen in 5-nitroisatin using a suitable base, followed by nucleophilic substitution with an appropriate butyl halide, such as 1-bromobutane.[1] This reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] Microwave-assisted synthesis has been shown to be an efficient alternative to conventional heating, often resulting in shorter reaction times and high yields.[1][3]
Experimental Protocol
This protocol details the synthesis of 1-butyl-5-nitro-1H-indole-2,3-dione starting from 5-nitroisatin and 1-bromobutane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-nitroisatin | Reagent | Commercially Available | Starting material |
| 1-Bromobutane | Reagent | Commercially Available | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent |
| Deionized Water (H₂O) | High Purity | Laboratory Supply | For workup |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction/purification |
| Hexane | ACS Grade | Commercially Available | For purification |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying agent |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a dry round-bottom flask, add 5-nitroisatin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount should be sufficient to create a stirrable slurry.
-
Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq) to the reaction mixture dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 12-24 hours.[4]
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts.
-
Drying: Air-dry the crude product or dry it in a desiccator to a constant weight.
-
Purification (if necessary): If the product is not pure enough, it can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Mass/Volume |
| 5-nitroisatin | 192.11 | 1.0 | 1.0 | (e.g., 1.92 g) |
| 1-Bromobutane | 137.02 | 1.2 | 1.2 | (e.g., 1.64 g, 1.28 mL) |
| Potassium Carbonate | 138.21 | 1.5 | 1.5 | (e.g., 2.07 g) |
| N,N-Dimethylformamide | 73.09 | - | - | (e.g., 20 mL) |
| Product | 248.24 | - | - | Theoretical Yield: (e.g., 2.48 g) |
Note: The mass/volume figures are examples for a 10 mmol scale reaction.
Visualization
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-butyl-5-nitro-1H-indole-2,3-dione.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of N-butylisatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic effects of N-butylisatin derivatives. Isatin and its derivatives, including N-substituted variations, have garnered significant attention in medicinal chemistry due to their potential as anticancer agents.[1][2] This document outlines detailed protocols for key cytotoxicity assays, summarizes quantitative data for a range of isatin derivatives, and visually represents experimental workflows and relevant signaling pathways to facilitate research and development in this area.
Introduction to N-butylisatin Derivatives and Cytotoxicity
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold known for a broad spectrum of biological activities.[1] N-substituted isatins, in particular, have shown enhanced cytotoxic effects compared to their unsubstituted counterparts in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and colorectal cancer.[3] The cytotoxic mechanisms of these compounds are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical cellular processes like tubulin polymerization.[4] Evaluating the cytotoxic potential of novel N-butylisatin derivatives is a crucial step in the drug discovery pipeline.
Data Presentation: Cytotoxicity of Isatin Derivatives
The cytotoxic efficacy of isatin derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes reported IC50 values for various isatin derivatives against several human cancer cell lines, providing a comparative overview of their potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Leukemia) | 0.49 | [4] |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat (Leukemia) | 0.49 | [4] |
| 5,6,7-Tribromoisatin | U937 (Leukemia) | <10 | [3] |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 | [2][5] |
| Isatin-Thiohydantoin Derivative 10c | Glioblastoma (GBM) | Single-digit µM | [6] |
| Isatin-Thiohydantoin Derivative 10c | Non-small cell lung cancer (NSCLC) | Single-digit µM | [6] |
| Indirubin-3'-oxime 5a | Apoptosis-resistant cell lines | Single-digit µM | [6] |
| Indirubin-3'-oxime 5c | Apoptosis-resistant cell lines | Single-digit µM | [6] |
| Brefeldin A Derivative 7 | K562 (Leukemia) | 0.84 | [7] |
| Phthalazinylpiperazine Derivative 7e | MDA-MB-231 (Breast Cancer) | 0.013 | [8] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro assays to assess the cytotoxicity of N-butylisatin derivatives.
Workflow for In Vitro Cytotoxicity Assessment
Caption: General experimental workflow for in vitro cytotoxicity assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Materials:
-
N-butylisatin derivatives
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-butylisatin derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[10]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][11]
Materials:
-
N-butylisatin derivatives
-
Selected cancer cell line
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls as recommended by the kit manufacturer: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and a no-cell control (medium background).[6]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
N-butylisatin derivatives
-
Selected cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N-butylisatin derivatives at desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[12] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[3]
Signaling Pathways
Proposed Signaling Pathway for N-butylisatin Derivative-Induced Cytotoxicity
N-butylisatin derivatives can induce cytotoxicity through multiple mechanisms, primarily by disrupting microtubule dynamics and activating apoptotic pathways.
Caption: Proposed mechanism of N-butylisatin derivative-induced cytotoxicity.
This proposed pathway illustrates that N-butylisatin derivatives may inhibit tubulin polymerization, leading to microtubule destabilization, disruption of the mitotic spindle, and subsequent arrest of the cell cycle in the G2/M phase.[4] This disruption can trigger the intrinsic apoptotic pathway. Additionally, these compounds may directly or indirectly lead to the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[3][4]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
- 8. A new niclosamide derivatives-B17 can inhibit urological cancers growth through apoptosis-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Anticonvulsant Screening of 1-Butyl-1H-indole-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical screening of novel compounds derived from 1-butyl-1H-indole-2,3-dione for potential anticonvulsant activity. The focus is on two primary, well-validated screening models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. Additionally, a protocol for assessing neurotoxicity, a critical component of early-stage drug development, using the Rotarod test is included.
Introduction to Anticonvulsant Screening
The discovery of novel antiepileptic drugs (AEDs) is crucial for patients who are resistant to current medications or experience significant side effects.[2] Preclinical screening in animal models is a fundamental step in the identification and characterization of new anticonvulsant agents.[9] The MES and scPTZ tests are the most widely used and historically validated models for the initial screening of potential AEDs.[9] The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.[9]
Data Presentation: Anticonvulsant Activity and Neurotoxicity
The following tables present a sample data structure for summarizing the anticonvulsant and neurotoxic profiles of test compounds. The data presented here is for illustrative purposes, based on findings for other isatin derivatives, and should be replaced with experimental data obtained for the specific this compound derivatives under investigation.
Table 1: Anticonvulsant Activity of Isatin Derivatives in Mice
| Compound ID | Test | Dose (mg/kg, i.p.) | Number of Animals Protected / Total | % Protection |
| Example Compound A | MES | 30 | 2 / 8 | 25% |
| 100 | 5 / 8 | 62.5% | ||
| 300 | 8 / 8 | 100% | ||
| scPTZ | 30 | 1 / 8 | 12.5% | |
| 100 | 4 / 8 | 50% | ||
| 300 | 7 / 8 | 87.5% | ||
| Phenytoin (Standard) | MES | 10 | 8 / 8 | 100% |
| Ethosuximide (Standard) | scPTZ | 125 | 8 / 8 | 100% |
Table 2: Median Effective Dose (ED50) and Neurotoxicity (TD50) of Isatin Derivatives in Mice
| Compound ID | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| Example Compound A | 85 | 110 | > 300 | > 3.5 (MES) |
| Phenytoin (Standard) | 9.5 | Inactive | 65.8 | 6.9 |
| Ethosuximide (Standard) | Inactive | 130 | > 500 | > 3.8 |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the anticonvulsant screening of novel compounds.
Maximal Electroshock (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Materials and Equipment:
-
Electroconvulsometer
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test compounds (this compound derivatives)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard drug (e.g., Phenytoin)
-
Male albino mice (20-25 g)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions for at least 3 days before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: Administer the test compounds, vehicle, or standard drug intraperitoneally (i.p.) at various doses.
-
Pre-treatment Time: Conduct the test at the time of peak effect of the drug, typically 30 minutes to 4 hours post-administration.
-
Seizure Induction:
-
Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.
-
Place the corneal electrodes on the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. The median effective dose (ED50) can be calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for absence seizures and identifies compounds that elevate the seizure threshold.
Materials and Equipment:
-
Pentylenetetrazole (PTZ)
-
Test compounds (this compound derivatives)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard drug (e.g., Ethosuximide)
-
Male albino mice (20-25 g)
-
Syringes and needles
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing conditions as for the MES test.
-
Drug Administration: Administer the test compounds, vehicle, or standard drug i.p. at various doses.
-
Pre-treatment Time: Allow for a pre-treatment period, typically 30 minutes to 4 hours, for the drug to take effect.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle contractions of the limbs and body). The absence of a 5-second period of clonic spasms is considered protection.
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. The ED50 can be determined using probit analysis.
Rotarod Test for Neurotoxicity
The rotarod test is used to assess motor coordination and identify any neurological deficits caused by the test compounds.
Materials and Equipment:
-
Rotarod apparatus
-
Test compounds (this compound derivatives)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male albino mice (20-25 g)
Procedure:
-
Training: Train the mice on the rotarod (e.g., rotating at 5-10 rpm) for a few minutes on the day before the test until they can remain on the rod for at least 1 minute.
-
Drug Administration: Administer the test compounds or vehicle i.p. at various doses.
-
Testing: At the time of peak drug effect, place the mice on the rotarod.
-
Observation: Record the time each animal remains on the rotating rod. A fall from the rod is indicative of motor impairment.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
Visualizations
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for the anticonvulsant screening of novel compounds.
Logical Relationship of Screening Tests
Caption: Relationship between screening tests and their clinical relevance.
References
- 1. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activity, and Docking Study of Novel Isatin Coupled Thiazolidin-4-one Derivatives as Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. ISATIN: New Hope Against Convulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spirooxindoles using 1-butyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of complex spirooxindole scaffolds utilizing 1-butyl-1H-indole-2,3-dione (also known as N-butylisatin) as a key starting material. The methodologies outlined are primarily based on multicomponent reactions, which offer an efficient and atom-economical approach to generating molecular diversity for drug discovery and development programs.
Introduction
Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The unique three-dimensional architecture of spirooxindoles makes them attractive scaffolds for interacting with biological targets.
This compound is a versatile building block for the synthesis of N-substituted spirooxindoles. The butyl group at the nitrogen atom can modulate the lipophilicity and pharmacokinetic properties of the final compounds. This document details a Lewis acid-catalyzed three-component reaction for the synthesis of a pyranochromenedione-fused spirooxindole from this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a spirooxindole derivative using this compound in a three-component reaction.[1]
| Entry | N-Substituent of Isatin | Reactant 2 | Reactant 3 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | SnCl₄ (10) | Cl(CH₂)₂Cl | 60 | 12 | 85 |
Experimental Protocols
Three-Component Synthesis of Spirooxindole Pyranochromenedione Derivative[1]
This protocol describes the Lewis acid-catalyzed three-component reaction of this compound, 1,3-cyclohexanedione, and 4-hydroxy-6-methyl-2-pyrone to yield the corresponding spirooxindole pyranochromenedione derivative.
Materials:
-
This compound
-
1,3-Cyclohexanedione
-
4-Hydroxy-6-methyl-2-pyrone
-
Tin(IV) chloride (SnCl₄)
-
1,2-Dichloroethane (Cl(CH₂)₂Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 1,3-cyclohexanedione (1.0 equiv), and 4-hydroxy-6-methyl-2-pyrone (1.0 equiv).
-
Add 1,2-dichloroethane as the solvent.
-
To this stirred mixture, add tin(IV) chloride (10 mol%) as the catalyst.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure spirooxindole product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Experimental Workflow for Three-Component Spirooxindole Synthesis
Caption: Workflow for the synthesis of a spirooxindole derivative.
Plausible Mechanistic Pathway
While detailed mechanistic studies for this specific reaction are ongoing, a plausible pathway involves a cascade of reactions initiated by the Lewis acid catalyst.[1]
Caption: Plausible reaction mechanism for spirooxindole formation.
Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for different scales or specific substrate variations.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of N-alkylation of Isatin with 1-Bromobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of isatin with 1-bromobutane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-butylisatin.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Isatin | The nitrogen atom of the isatin amide must be deprotonated to form the nucleophilic anion for the reaction to proceed. Ensure the base is strong enough and used in a slight excess (e.g., 1.1-1.3 equivalents). Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkyl halides, a stronger base might be necessary. |
| Poor Quality of Reagents | Ensure that isatin, 1-bromobutane, the base, and the solvent are pure and dry. Moisture can quench the isatin anion and hinder the reaction. Anhydrous solvents are recommended, especially when using highly reactive bases like NaH. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the reaction rate. For conventional heating methods, temperatures around 70-80 °C in an oil bath are often employed.[1] Microwave-assisted synthesis can significantly reduce reaction times and may require optimization of temperature and power settings. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending it. |
| Side Reactions | Under strongly basic conditions, side reactions such as O-alkylation or aldol-type condensations can occur, consuming the starting material.[1] Using a milder base like K₂CO₃ can help minimize these side reactions. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | If TLC analysis shows the presence of unreacted isatin or 1-bromobutane, consider adjusting the stoichiometry of the reagents. Using a slight excess of 1-bromobutane (e.g., 1.1 equivalents) can help drive the reaction to completion. |
| Formation of Side Products | O-alkylation is a potential side reaction, leading to the formation of the O-butylated isomer. While N-alkylation is generally favored, the choice of solvent and counter-ion can influence the N/O selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.[1] |
| Ineffective Purification | If the crude product is an oil, trituration with a non-polar solvent like hexanes can induce crystallization. For persistent impurities, column chromatography using a hexane/ethyl acetate eluent system is a reliable purification method. Recrystallization from a suitable solvent system (e.g., ethanol, dichloromethane/hexanes) can also be effective for solid products. |
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for the N-alkylation of isatin with 1-bromobutane?
A1: A commonly used and effective combination is potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF) as the solvent.[1] Cesium carbonate (Cs₂CO₃) can also be used and sometimes facilitates an easier work-up.[1][2] For microwave-assisted synthesis, a few drops of DMF or N-methyl-2-pyrrolidinone (NMP) with K₂CO₃ or Cs₂CO₃ have shown excellent results.[1][2]
Q2: How can I accelerate the N-alkylation reaction?
A2: Microwave irradiation is a highly effective method to significantly reduce reaction times from hours to minutes and often improves yields.[1][2][3] If microwave equipment is unavailable, increasing the reaction temperature (with careful monitoring to avoid decomposition) or using a more reactive base (while being mindful of potential side reactions) can also increase the reaction rate.
Q3: My product is an oil and difficult to purify. What should I do?
A3: Oily products can be challenging. First, try to induce crystallization by adding a small amount of a non-polar solvent in which the product is likely insoluble (e.g., hexanes or diethyl ether) and scratching the inside of the flask with a glass rod. If this fails, column chromatography is the recommended method for purification.
Q4: Is O-alkylation a significant concern in this reaction?
A4: While the isatin anion is an ambident nucleophile with both nitrogen and oxygen atoms capable of attacking the electrophile, N-alkylation is generally the major product when using alkali metal bases in polar aprotic solvents.[1] O-alkylation can become more prevalent with different metal salts (e.g., silver salts) or under specific reaction conditions.
Q5: How do I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the isatin spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.
Data Presentation
The following tables summarize the quantitative data for the N-alkylation of isatin with 1-bromobutane under different conditions.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating
| Alkyl Halide | Base | Solvent | Method | Time | Power (W) / Temp (°C) | Yield (%) | Reference |
| n-BuBr | Na⁺¹⁻ | DMF | Microwave | 5 min | 500 | 69 | [2] |
| n-BuBr | K₂CO₃ | DMF | Conventional | 2 h | 70 | 65 | [2] |
Note: Na⁺¹⁻ refers to the pre-formed sodium salt of isatin.
Experimental Protocols
Detailed Methodology for Microwave-Assisted N-alkylation of Isatin with 1-Bromobutane
This protocol is adapted from the procedure described by Shmidt et al. (2008).[1][2]
-
Reagent Preparation: In a microwave-safe reaction vessel, combine isatin (1.0 mmol, 147 mg), potassium carbonate (1.3 mmol, 180 mg), and 1-bromobutane (1.1 mmol, 151 mg, 0.12 mL).
-
Solvent Addition: Add a few drops of N,N-dimethylformamide (DMF) to create a slurry.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set power and for a specific duration (e.g., 5 minutes at 500 W, optimization may be required). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water.
-
Product Isolation: If a solid precipitates, collect it by vacuum filtration, wash with water, and dry. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or chloroform). Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of isatin.
References
Technical Support Center: Synthesis of 1-Butyl-1H-indole-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-butyl-1H-indole-2,3-dione (also known as 1-butylisatin).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction to synthesize this compound is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?
Answer: Low yields in the N-butylation of isatin can stem from several factors. Incomplete deprotonation of the isatin nitrogen is a common culprit. The base used, typically potassium carbonate (K₂CO₃), must be of good quality and used in sufficient quantity to generate the isatin anion, which is the active nucleophile in the reaction.
Side reactions can also significantly lower the yield of the desired product. The isatin molecule has other reactive sites, and under basic conditions, side reactions can occur. One common side reaction is O-alkylation , where the butyl group attaches to the oxygen of the C2-carbonyl group instead of the nitrogen atom. Another possibility is an aldol-type condensation of the isatin starting material, especially if the reaction is heated for an extended period in the presence of a base.
The solvent, N,N-dimethylformamide (DMF), can also play a role. While it is an excellent solvent for this reaction, it can be hydrolyzed by strong bases, especially at higher temperatures, to produce dimethylamine and formate, which can complicate the reaction mixture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can quench the isatin anion and reduce the efficiency of the reaction. Use anhydrous DMF and ensure all glassware is thoroughly dried.
-
Base Quality and Stoichiometry: Use freshly ground, anhydrous potassium carbonate. A slight excess of the base (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
-
Reaction Temperature: The reaction is typically carried out at room temperature. Increasing the temperature may accelerate the reaction but can also promote side reactions. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can be attempted while carefully monitoring for byproduct formation by TLC.
-
Purity of Starting Materials: Ensure the isatin and 1-bromobutane are of high purity. Impurities can interfere with the reaction.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can improve the reaction rate and yield by facilitating the transfer of the isatin anion to the organic phase.
Issue 2: Presence of Significant Amounts of Side Products
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several side products. How can I identify and minimize them?
Answer: The formation of side products is a common challenge in the synthesis of this compound. The primary side products to consider are the O-alkylated isomer (2-butoxy-1H-indole-3-one) and products from the aldol condensation of isatin.
Identifying Side Products:
-
O-Alkylated Isomer: This isomer will have the same mass as the desired product, making it indistinguishable by mass spectrometry alone. However, its polarity will be different, allowing for separation by chromatography. Its NMR spectrum would show characteristic shifts for a butoxy group attached to a double bond.
-
Aldol Products: These will have higher molecular weights than the desired product and will be significantly more polar.
Minimizing Side Products:
-
Control of Reaction Conditions: As mentioned previously, maintaining a moderate reaction temperature and using a suitable base are crucial.
-
Order of Addition: Adding the 1-bromobutane slowly to the mixture of isatin and base can help to maintain a low concentration of the alkylating agent, which may favor N-alkylation over O-alkylation.
-
Choice of Base: While potassium carbonate is common, other bases like cesium carbonate (Cs₂CO₃) can sometimes offer better selectivity for N-alkylation.
Issue 3: Difficulty in Product Purification
Question: I am having trouble isolating a pure sample of this compound from the reaction mixture. What are the recommended purification methods?
Answer: The purification of this compound typically involves removing unreacted starting materials, the inorganic base, and any side products.
Purification Protocol:
-
Work-up: After the reaction is complete (as monitored by TLC), the reaction mixture is typically filtered to remove the inorganic salts. The DMF is then removed under reduced pressure. It is important to remove the DMF as completely as possible, as residual solvent can interfere with subsequent purification steps.
-
Extraction: The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any remaining salts and water-soluble impurities.
-
Chromatography: Column chromatography on silica gel is often the most effective method for separating the desired N-alkylated product from unreacted isatin and any side products. A gradient of ethyl acetate in hexane is a common eluent system.
-
Recrystallization: If the product obtained after chromatography is a solid, it can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary depending on the specific reaction conditions, but yields in the range of 70-90% are commonly reported in the literature for similar N-alkylations of isatin.
Q2: Can I use other alkylating agents besides 1-bromobutane?
A2: Yes, this method is generally applicable to a range of primary alkyl halides. However, the reactivity of the alkyl halide will influence the reaction time and temperature required.
Q3: Is it possible to perform this reaction without a phase-transfer catalyst?
A3: Yes, the reaction can proceed without a phase-transfer catalyst, but the reaction time may be longer, and the yield might be lower. The catalyst helps to improve the reaction kinetics.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity of this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by thin-layer chromatography (TLC) and melting point analysis.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | Isatin, 1-Bromobutane | |
| Reagents | Potassium Carbonate (K₂CO₃), Tetra-n-butylammonium bromide (TBAB) | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 24-48 hours | |
| Typical Yield | 70-90% | |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| CAS Number | 4290-91-9 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the N-alkylation of isatin under phase-transfer catalysis conditions.
Materials:
-
Isatin (1.0 equivalent)
-
1-Bromobutane (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) (1.1 equivalents)
-
Tetra-n-butylammonium bromide (TBAB) (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
To a solution of isatin (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.1 equivalents) and a catalytic amount of tetra-n-butylammonium bromide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating side products in the synthesis of this compound.
References
Technical Support Center: Purification of Crude N-Butylisatin by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude N-butylisatin via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing N-butylisatin?
A1: A suitable solvent for recrystallization should dissolve N-butylisatin well at elevated temperatures but poorly at room or cold temperatures. Based on reports for similar N-alkylated isatins, ethanol is a good starting point.[1] A mixed solvent system, such as dichloromethane/hexanes , has also been shown to be effective.[1] The ideal solvent or solvent system should be determined empirically through small-scale solubility tests.
Q2: My N-butylisatin product is an oil or a sticky solid ("goo") after synthesis and won't crystallize. What should I do?
A2: This is a common issue with N-alkylated isatins.[1][2] It can be caused by residual high-boiling solvents like DMF or the presence of impurities. Here are some steps to induce solidification:
-
Trituration: Add a non-polar solvent in which N-butylisatin is insoluble, such as hexanes or diethyl ether, to the oil.[1] Vigorously scratch the inside of the flask with a glass rod to induce crystallization.
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the product under high vacuum, possibly with gentle heating.[1]
-
Column Chromatography: If trituration fails, purifying the oily product by column chromatography can remove impurities that may be inhibiting crystallization.[1]
Q3: Can I use a single-solvent recrystallization for N-butylisatin?
A3: Yes, a single-solvent recrystallization is possible if a solvent is found that meets the criteria of high solubility when hot and low solubility when cold.[3] Ethanol is a potential candidate for a single-solvent recrystallization of N-butylisatin.[1]
Q4: When should I use a two-solvent recrystallization method?
A4: A two-solvent system is useful when no single solvent has the ideal solubility properties.[3] In this method, the crude N-butylisatin is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly. A common example for N-alkylated isatins is a dichloromethane (good solvent) and hexanes (poor solvent) mixture.[1]
Q5: My recrystallization yield is very low. What are the possible reasons?
A5: Low yield can be due to several factors:
-
Using too much solvent during dissolution.
-
Premature crystallization during hot filtration.
-
The compound having significant solubility in the cold solvent.
-
Washing the collected crystals with too much cold solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. Impurities are present, lowering the melting point of the mixture. The solution is supersaturated and cooling too quickly. | Select a solvent with a lower boiling point. Purify the crude product further (e.g., by column chromatography) before recrystallization.[1] Allow the solution to cool more slowly. Add a small amount of the good solvent to the oil, heat to dissolve, and then cool slowly. |
| No crystals form upon cooling | Too much solvent was used. The solution is not sufficiently saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inner surface of the flask with a glass rod at the meniscus. Add a seed crystal of pure N-butylisatin. Cool the solution in an ice bath for a longer duration. |
| Crystals are colored or contain visible impurities | Colored impurities are present in the crude product. Insoluble impurities were not removed. | Add a small amount of activated charcoal to the hot solution before filtration (use sparingly as it can adsorb the product).[4] Perform a hot gravity filtration to remove insoluble impurities before cooling.[4] |
| Low recovery of purified product | Too much solvent was used for dissolution. The crystals were washed with an excessive amount of cold solvent. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Pre-heat the funnel and receiving flask during hot filtration and add a small amount of hot solvent to redissolve any crystals that form in the funnel.[5] |
Quantitative Data
| Solvent | Polarity | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Insoluble | Very Slightly Soluble | Poor as a single solvent; potentially useful as an anti-solvent in a two-solvent system with a water-miscible solvent like ethanol. |
| Hexane | Non-polar | Insoluble | Insoluble | Good as a washing solvent or as the "poor" solvent in a two-solvent system. |
| Ethanol | Polar | Sparingly Soluble | Soluble | Good potential as a single recrystallization solvent. |
| Methanol | Polar | Sparingly Soluble | Soluble | Good potential as a single recrystallization solvent. |
| Ethyl Acetate | Intermediate | Soluble | Very Soluble | May be too good of a solvent, leading to low recovery, but could be part of a two-solvent system with a non-polar solvent. |
| Acetone | Intermediate | Soluble | Very Soluble | Likely too soluble for good recovery in a single-solvent recrystallization. |
| Dichloromethane | Intermediate | Soluble | Very Soluble | Good as the "good" solvent in a two-solvent system with a non-polar solvent like hexanes. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of N-butylisatin using Ethanol
-
Dissolution: Place the crude N-butylisatin (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat approximately 20-30 mL of ethanol on a hot plate. Add the hot ethanol portion-wise (in 1-2 mL increments) to the flask containing the crude solid while gently heating the flask on the hot plate. Swirl the flask after each addition. Continue adding hot ethanol until the N-butylisatin just completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper. If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature undisturbed. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount (a few milliliters) of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization of N-butylisatin using Dichloromethane and Hexane
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude N-butylisatin in the minimum amount of hot dichloromethane.
-
Addition of Anti-Solvent: While the dichloromethane solution is still hot, add hexane dropwise with swirling until a faint cloudiness persists.
-
Clarification: Add a few drops of hot dichloromethane until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a small amount of ice-cold hexane for washing the crystals.
Visualizations
Caption: Troubleshooting workflow for an oily N-butylisatin product.
Caption: General workflow for the recrystallization of N-butylisatin.
References
Technical Support Center: Column Chromatography of 1-butyl-1H-indole-2,3-dione
This technical support guide provides detailed information and troubleshooting advice for the purification of 1-butyl-1H-indole-2,3-dione (also known as N-butylisatin) using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the recommended initial conditions for column chromatography of this compound?
A successful purification of this compound by column chromatography relies on the appropriate choice of stationary and mobile phases. For initial attempts, a normal-phase chromatography setup is recommended.
-
Stationary Phase: Silica gel 60 (230–400 mesh) is a commonly used and effective stationary phase for the purification of N-alkylated isatins.[1]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate is a standard choice.[1] A starting ratio of 9:1 (hexanes:ethyl acetate) is often effective for eluting N-substituted isatins.[2] The polarity of the eluent can be gradually increased by adding more ethyl acetate if the compound does not move down the column.
Q2: How do I prepare my crude sample for loading onto the column?
Proper sample loading is crucial for achieving good separation.
-
Dry Loading (Recommended): Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[1] This powder can then be carefully added to the top of the packed column. This technique generally results in sharper bands and better separation.
-
Wet Loading: If dry loading is not feasible, dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent. Carefully apply this solution to the top of the column with a pipette, ensuring not to disturb the silica bed.
Q3: My compound is not moving down the column. What should I do?
If your compound remains at the top of the column, the mobile phase is likely not polar enough to elute it.
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, you can move from a 9:1 ratio to 8:2, 7:3, and so on. It is advisable to make these changes in small increments to ensure good separation from any impurities.
-
Alternative Solvents: For very polar compounds, you might need to introduce a stronger polar solvent like methanol in small percentages into your eluent system.[3]
Q4: The separation between my desired product and impurities is poor.
Poor separation can be caused by several factors.
-
Optimize the Solvent System: The initial solvent system might not be optimal. Run several small-scale tests on Thin Layer Chromatography (TLC) plates with different solvent ratios to find the system that provides the best separation (ideally, a difference in Rf values of at least 0.2).
-
Use a Shallow Gradient: Instead of isocratic (constant solvent ratio) elution, a shallow gradient elution can improve separation.[1] This involves starting with a low polarity mobile phase and gradually increasing its polarity over the course of the chromatography.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to band broadening and poor separation.
Q5: I have a low yield of the purified product. What are the possible reasons?
Low recovery of your compound can be frustrating. Here are some potential causes:
-
Incomplete Elution: Your compound might still be on the column. After collecting the fractions containing your product, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) and check the eluate by TLC to see if any product remained.
-
Decomposition on Silica: Some compounds can be unstable on silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots (decomposition products) have appeared. If your compound is unstable, you might consider using a different stationary phase like alumina.
-
Co-elution with Impurities: If the separation is not clean, some of your product might be in mixed fractions that were discarded. Re-running the mixed fractions through another column might help to recover more of the pure compound.
Experimental Protocols and Data
General Protocol for Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column and ensure it is clean and dry.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5]
-
Prepare a slurry of silica gel 60 (230–400 mesh) in a non-polar solvent like hexanes.[1]
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.[5]
-
Allow the silica to settle and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[1]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase (e.g., hexanes:ethyl acetate 9:1).
-
Collect the eluate in fractions (e.g., in test tubes).
-
Monitor the progress of the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).[1]
-
-
Product Isolation:
-
Identify the fractions containing the pure this compound by TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]
-
Summary of Column Chromatography Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 (230–400 mesh)[1] |
| Mobile Phase | Hexanes / Ethyl Acetate[1] |
| Initial Eluent Ratio | 9:1 (Hexanes:Ethyl Acetate)[2] |
| Elution Mode | Isocratic or Gradient[1] |
| Sample Loading | Dry loading with silica gel[1] |
Visual Workflow
Caption: Workflow for the purification of this compound via column chromatography.
References
Troubleshooting low yield in N-butylisatin synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of N-butylisatin, with a focus on addressing low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the N-alkylation of isatin?
A1: The N-alkylation of isatin typically proceeds via a nucleophilic substitution reaction. First, a base is used to deprotonate the acidic N-H group of the isatin ring, forming a nucleophilic isatin anion. This anion then attacks the electrophilic carbon of the alkylating agent (in this case, a butyl halide), displacing the leaving group and forming the N-C bond to yield N-butylisatin.
Q2: I am observing a very low yield of my desired N-butylisatin. What are the most common causes?
A2: Low yields in the N-butylation of isatin can often be attributed to several factors, including incomplete deprotonation of the isatin starting material, side reactions, or suboptimal reaction conditions.[1][2] The choice of base, solvent, and reaction temperature are all critical parameters that can significantly impact the outcome of the synthesis.[1][2]
Q3: My final product is an oil or a sticky solid and will not crystallize. What should I do?
A3: The formation of an oily or non-crystalline product is a common issue that can be caused by the presence of impurities or residual solvent.[2] First, ensure all solvent has been removed by drying the product under high vacuum. If the product is still an oil, you can attempt to induce crystallization by trituration with a non-polar solvent like hexanes or diethyl ether.[1] If crystallization is unsuccessful, purification by column chromatography is recommended.[1]
Q4: I see multiple spots on my TLC plate after the reaction. What are these byproducts?
A4: The primary byproduct in the N-alkylation of isatin is the O-alkylated isomer, although N-alkylation is generally favored.[1] The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[3] Additionally, under certain basic conditions, aldol-type side reactions involving the C3-keto group of isatin can occur.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of N-butylisatin.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | The N-H bond of isatin must be deprotonated to form the reactive isatin anion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.[1] Solution: Use a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or DMSO.[2][3] Ensure at least a stoichiometric amount of the base is used; a slight excess (1.1-1.3 equivalents) is often beneficial.[4] |
| Inactive Alkylating Agent | The butyl halide (e.g., butyl bromide or iodide) may have degraded. Butyl iodide is generally more reactive than butyl bromide or chloride.[2] Solution: Use a fresh bottle of the alkylating agent. If using butyl bromide or chloride, consider adding a catalytic amount of potassium iodide to the reaction mixture to facilitate the reaction. |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[4] Solution: For reactions using bases like K₂CO₃ in DMF, heating to 70-80 °C is often effective. Monitor the reaction progress by TLC to determine the optimal temperature and reaction time. |
| Side Reactions (O-alkylation) | The isatin anion can also be alkylated at the oxygen atom, leading to the formation of the O-butylated isomer and reducing the yield of the desired N-butylisatin.[1][3] Solution: The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Polar aprotic solvents like DMF generally favor N-alkylation.[4] |
| Side Reactions (Aldol Condensation) | When using certain bases in solvents like acetone, aldol-type side reactions can occur at the C3-keto group of isatin, consuming the starting material.[2] Solution: Avoid using acetone as a solvent if this side reaction is a concern. Polar aprotic solvents like DMF or DMSO are generally preferred.[2][3] |
Problem 2: Product Purification Challenges
| Possible Cause | Recommended Solution |
| Product is an Oil or "Goo" | This is often due to impurities inhibiting crystallization or the product having a low melting point.[3] Solution: First, ensure all residual solvent is removed under high vacuum.[1] Attempt trituration with a non-polar solvent like hexanes.[1] If this fails, purify the product using flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[1][5] |
| Difficulty Separating from Starting Isatin | Unreacted isatin can be difficult to separate from the N-butylisatin product by chromatography alone. Solution: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaOH). The acidic isatin will be deprotonated and move to the aqueous layer, leaving the N-butylisatin in the organic layer.[1] |
| Crude Solid Fails to Recrystallize | The chosen solvent system may not be appropriate for your product. Solution: Experiment with different solvent systems for recrystallization. Dichloromethane/hexanes and ethanol have been reported to be effective for N-alkylated isatins.[1] |
Quantitative Data
The following table summarizes the reaction conditions and corresponding yields for the N-alkylation of isatin with various alkyl halides, providing a reference for expected outcomes.
| Alkyl Halide | Base | Solvent | Method | Time | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Microwave (300W) | 3 min | 95 | [6] |
| Methyl Iodide | K₂CO₃ | DMF | Conventional | 1 hr (70°C) | 80 | [6] |
| Ethyl Iodide | K₂CO₃ | DMF | Microwave (300W) | 3 min | 90 | [6] |
| Ethyl Iodide | K₂CO₃ | DMF | Conventional | 1.5 hr (70°C) | 78 | [6] |
| n-Butyl Bromide | Na⁺-isatin | DMF | Microwave (500W) | 5 min | 69 | [6] |
| Benzyl Chloride | K₂CO₃ | DMF | Microwave (200W) | 5 min | 96 | [6] |
| Benzyl Chloride | K₂CO₃ | DMF | Conventional | 1 hr (120°C) | 82 | [6] |
| Cinnamyl Bromide | K₂CO₃ | DMF | Microwave (300W) | 2 min | 98 | [6] |
| Cinnamyl Bromide | K₂CO₃ | DMF | Conventional | 4 hr (70°C) | 85 | [6] |
Experimental Protocols
General Protocol for N-Butylation of Isatin
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Isatin
-
n-Butyl bromide or n-butyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 equivalent) and anhydrous potassium carbonate (1.3 equivalents).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.[1]
-
Addition of Alkylating Agent: Add n-butyl bromide or n-butyl iodide (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture in an oil bath to 70-80 °C.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the isatin starting material on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water. If a solid precipitates, collect it by vacuum filtration and wash with water. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-butylisatin by recrystallization from a suitable solvent system (e.g., ethanol or dichloromethane/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[1][5]
Visualizations
Troubleshooting Workflow for Low Yield in N-Butylisatin Synthesis
Caption: Troubleshooting workflow for low yield in N-butylisatin synthesis.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing N-butylisatin synthesis yield.
References
Technical Support Center: Microwave-Assisted Synthesis of 1-butyl-1H-indole-2,3-dione
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the microwave-assisted synthesis of 1-butyl-1H-indole-2,3-dione (N-butylisatin).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for the N-alkylation of isatin? A1: Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods.[1] Key benefits include a dramatic reduction in reaction time from hours to minutes, often with improved product yields and cleaner reaction profiles.[2][3] The process is also more energy-efficient as microwaves heat the reaction mixture directly and volumetrically, rather than heating the vessel first.[4] This can lead to the formation of fewer by-products.[3]
Q2: What is the underlying chemical principle of this synthesis? A2: The synthesis is an N-alkylation reaction. It proceeds through a nucleophilic substitution (SN2) mechanism.[5] A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the acidic N-H group of the isatin ring, forming a highly conjugated isatin anion.[2][6] This anion then acts as a nucleophile, attacking the electrophilic carbon of the butyl halide (e.g., 1-bromobutane) to form the N-C bond, yielding this compound.[2]
Q3: Which butyl halide (e.g., 1-bromobutane, 1-iodobutane) is recommended? A3: Both 1-bromobutane and 1-iodobutane are effective alkylating agents for this synthesis. Alkyl iodides are generally more reactive than bromides, which can lead to shorter reaction times or higher yields under identical conditions. However, alkyl bromides are also highly effective and are often more cost-effective. The choice may depend on desired reactivity, cost, and availability.
Q4: Is a dedicated scientific microwave reactor necessary, or can a domestic microwave oven be used? A4: For safety, reproducibility, and precise control of reaction parameters like temperature, pressure, and power, a dedicated scientific microwave reactor is strongly recommended.[3] While some early studies reported the use of domestic microwave ovens, this practice is hazardous due to the risk of generating high pressures with flammable organic solvents and the lack of precise temperature and power control.[5][6]
Q5: Can this reaction be performed under solvent-free conditions? A5: Yes, one of the significant advantages of microwave chemistry is the ability to perform reactions under solvent-free conditions.[1][7] For this synthesis, the neat reactants (isatin, butyl halide) can be mixed with a solid base (like K₂CO₃) and irradiated. This approach aligns with green chemistry principles by eliminating solvent waste.[1][3]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inappropriate Base Selection | The choice of base is critical. Potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃) have been shown to provide the best results and highest yields.[6][8][9] Other bases like sodium carbonate or organic bases like triethylamine are generally less effective.[6] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been used successfully.[10] |
| Suboptimal Solvent Choice | For solvent-based reactions, polar aprotic solvents that couple efficiently with microwaves are ideal. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidinone (NMP) are excellent choices.[6][8][9] Using only a few drops to create a slurry is often sufficient and simplifies work-up.[6] If reactants are non-polar, a polar solvent is necessary for efficient heating.[11] |
| Insufficient Microwave Parameters | If the reaction does not proceed to completion, consider incrementally increasing the microwave power, reaction temperature, or irradiation time.[11] Monitor the reaction progress by TLC. Be cautious not to use excessive power, which could lead to decomposition. |
| Poor Reactant Quality | Ensure that the isatin, butyl halide, and base are pure and dry. Contaminants or moisture can interfere with the reaction and reduce yield. |
Problem: Byproduct Formation or Product Decomposition
| Possible Cause | Recommended Solution |
| Overheating | Excessive temperature can cause the reactants or the desired product to decompose. Reduce the microwave power or lower the target temperature. Using intermittent heating (e.g., 1 minute of irradiation followed by 1 minute of cooling) can also prevent overheating while still promoting the reaction.[9] |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. A slight excess of the alkylating agent (e.g., 1.1 equivalents) and the base (e.g., 1.3 equivalents) relative to isatin is common practice to drive the reaction to completion.[6] |
Data Presentation: N-Alkylation of Isatin
The following table summarizes typical reaction conditions and yields for the microwave-assisted N-alkylation of isatin with various alkyl halides, demonstrating the effectiveness of the methodology.
| Alkyl Halide | Base | Solvent | MW Power | Time (min) | Yield (%) | Reference |
| Ethyl Chloroacetate | K₂CO₃ | DMF (drops) | 100-400 W | 1-4 | 93 | [6] |
| n-Butyl Iodide | K₂CO₃ | DMF (drops) | 100-400 W | 1-4 | 90 | [9] |
| Benzyl Chloride | K₂CO₃ | DMF (drops) | 100-400 W | 1-4 | 94 | [6] |
| Benzyl Chloride | DBU | Ethanol | 300 W | 10-25 | 85-95 | [10] |
| Methyl Iodide | K₂CO₃ | DMF | 300 W | 15 | ~70-80 | [2] |
| Ethyl Iodide | K₂CO₃ | DMF | 300 W | 15 | ~70-80 | [2] |
Experimental Protocol
Microwave-Assisted Synthesis of this compound
Reagents:
-
Isatin (1.0 mmol, 147 mg)
-
1-Bromobutane (1.1 mmol, 118 µL, 151 mg)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.3 mmol, 180 mg)
-
N,N-Dimethylformamide (DMF) (~0.5 mL)
Procedure:
-
Place isatin, 1-bromobutane, and anhydrous potassium carbonate into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add a few drops of DMF (~0.5 mL) to form a slurry of the reactants.[6]
-
Seal the vessel securely.
-
Place the vessel inside the microwave reactor cavity.
-
Irradiate the mixture with a power setting sufficient to maintain a temperature of 140-150°C for 10-15 minutes.[10] Ensure constant stirring throughout the reaction.
-
After the irradiation is complete, allow the vessel to cool to room temperature (either passively or via compressed air cooling).
-
Once cooled, pour the reaction mixture into a beaker containing ice-cold water (~20 mL).
-
A precipitate of the product will form. Stir for several minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the collected solid. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol to yield pure this compound.
Visualizations
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. ijoer.com [ijoer.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 8. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Getting Started with Microwave Synthesis [cem.com]
Preventing O-alkylation in isatin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing O-alkylation during isatin synthesis.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Byproduct with Similar Polarity to N-Alkylated Isatin
Question: I performed an N-alkylation of isatin and after workup, I see two spots on my TLC plate with very similar Rf values. My NMR spectrum shows a second set of peaks. Could this be the O-alkylated product?
Answer: It is highly probable that the byproduct is the O-alkylated isomer (a 2-alkoxy-indol-3-one). The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored under many conditions, O-alkylation can occur, leading to a mixture of products that can be difficult to separate.
Troubleshooting Steps:
-
Confirm the Identity of the Byproduct:
-
NMR Spectroscopy: The most definitive way to identify the O-alkylated product is through 1D and 2D NMR spectroscopy.
-
¹H NMR: In the N-alkylated product, you will see the protons of the alkyl group coupled to the nitrogen. For an O-alkylated product, the chemical shift of the protons on the carbon attached to the oxygen will typically be further downfield compared to the corresponding N-alkylated isomer.
-
¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C3) are indicative of the substitution pattern. In N-alkylated isatins, the C2 and C3 carbonyl signals appear around 158 ppm and 184 ppm, respectively. For O-alkylated isatins, the C2 carbon is no longer a carbonyl and will appear at a different chemical shift, while the C3 carbonyl will remain.
-
-
Mass Spectrometry: Both the N- and O-alkylated products will have the same mass. Fragmentation patterns may differ and could be used for identification if you have access to MS/MS capabilities.
-
-
Optimize Reaction Conditions to Favor N-Alkylation:
-
Choice of Base: The choice of base is critical. Use a base with a "hard" counter-ion, such as K⁺ or Na⁺, to favor alkylation at the "harder" nitrogen atom. Weaker inorganic bases are generally preferred.
-
Recommended Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices for promoting selective N-alkylation.[1]
-
Bases to Use with Caution: Stronger, more sterically hindered bases may increase the proportion of O-alkylation.
-
-
Solvent Selection: Polar aprotic solvents generally favor N-alkylation.
-
Recommended Solvents: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are highly effective.[1]
-
-
Temperature Control: Reactions are typically run at temperatures ranging from room temperature to around 80 °C. Lowering the temperature may increase selectivity for the kinetic N-alkylated product.
-
-
Separation of Isomers:
-
Column Chromatography: If O-alkylation cannot be completely suppressed, the isomers can be separated by column chromatography on silica gel. Due to their similar polarities, a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is recommended for optimal separation.[2]
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be employed. A method using a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier can be a good starting point.[3]
-
Issue 2: Low Yield of the N-Alkylated Product
Question: My N-alkylation reaction is giving a very low yield of the desired product, and I have a lot of unreacted isatin. What are the potential causes and how can I improve it?
Answer: Low yields can result from incomplete deprotonation of isatin, suboptimal reaction conditions, or side reactions.
Troubleshooting Steps:
-
Ensure Complete Deprotonation:
-
The N-H of isatin must be deprotonated to form the nucleophilic isatin anion. Ensure you are using a sufficient amount of base (at least 1.1 to 1.3 equivalents).
-
When using a solid base like K₂CO₃ in DMF, allow for a pre-stirring period of at least 30 minutes at room temperature before adding the alkylating agent to ensure the formation of the isatin anion.[2]
-
-
Optimize Reaction Conditions:
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields. Reactions with K₂CO₃ in DMF can be completed in as little as 3 minutes with yields up to 95%.
-
Temperature: For conventional heating, ensure the temperature is optimal for the specific alkylating agent. For less reactive alkyl halides, a higher temperature (e.g., 70-80 °C) may be necessary.[2]
-
-
Consider Alternative Bases:
Frequently Asked Questions (FAQs)
Q1: Why does O-alkylation occur as a side reaction in isatin synthesis?
A1: The isatin anion, formed by the deprotonation of the N-H group, is an ambident nucleophile. This means it has two nucleophilic centers: the nitrogen atom and the oxygen atom of the C2-carbonyl group. The negative charge is delocalized across both atoms, allowing alkylation to occur at either site. The ratio of N- to O-alkylation is influenced by the reaction conditions.
Q2: How does the Hard and Soft Acids and Bases (HSAB) principle apply to isatin alkylation?
A2: The HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. In the isatin anion, the nitrogen atom is considered a "harder" nucleophilic center than the oxygen atom. Alkyl halides are typically considered "soft" electrophiles. However, the counter-ion of the base also plays a crucial role. "Hard" cations like K⁺ from K₂CO₃ will associate more strongly with the "harder" oxygen atom of the isatin enolate, leaving the "softer" nitrogen atom more available to attack the alkyl halide. This is a simplified explanation, and other factors like solvent effects and steric hindrance also contribute to the final product ratio.
Q3: Is N-alkylation or O-alkylation the kinetically favored product?
A3: N-alkylation is generally the kinetically favored product. This means it is formed faster. Under conditions where the reaction is irreversible (e.g., lower temperatures), the kinetic product will be the major product. O-alkylation is often the thermodynamically more stable product. If the reaction is run under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times), the proportion of the O-alkylated product may increase. To favor the N-alkylated product, it is often best to use conditions that promote kinetic control.
Q4: Can I use sodium hydride (NaH) for the N-alkylation of isatin?
A4: Yes, sodium hydride is a strong base that can be used to deprotonate isatin. It is often used in solvents like DMF or THF. However, due to its high reactivity, it may lead to a less selective reaction and the formation of more byproducts compared to weaker inorganic bases like K₂CO₃. Careful control of the reaction temperature is essential when using NaH.
Data Presentation
The following tables summarize quantitative data for the N-alkylation of isatin under various conditions.
Table 1: Comparison of Bases for N-Alkylation of Isatin with Ethyl Chloroacetate under Microwave Irradiation
| Base | Solvent | Time (min) | Power (W) | Yield (%) |
| K₂CO₃ | DMF | 3 | 200 | 76 |
| Cs₂CO₃ | DMF | 3 | 200 | 93 |
Data sourced from Shmidt et al., Molecules 2008, 13(4), 831-840.[1]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for N-Alkylation of Isatin
| Alkyl Halide | Base | Solvent | Method | Time | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 95 |
| Methyl Iodide | K₂CO₃ | DMF | Conventional | 1.5 - 2 h | ~80 |
| Ethyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 90 |
| Ethyl Iodide | K₂CO₃ | DMF | Conventional | 1.5 h | 78 |
| Benzyl Chloride | K₂CO₃ | DMF | Microwave | 5 min | 96 |
| Benzyl Chloride | K₂CO₃ | DMF | Conventional | 2 h | 82 |
Data compiled from multiple sources.[1][5]
Table 3: N-Alkylation of Isatin using DBU under Microwave Irradiation in Ethanol
| Alkyl Halide | Time (min) | Temperature (°C) | Yield (%) |
| Benzyl Chloride | 10 | 140 | 85 |
| Propargyl Bromide | 20 | 110 | 64 |
| Ethyl Bromoacetate | 10 | 140 | 82 |
Data sourced from Vo-Thanh et al., ARKIVOC 2014, (iv), 183-192.[4]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isatin using Potassium Carbonate (Conventional Heating)
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the isatin anion.
-
Add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture in an oil bath at 70-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
If a precipitate forms, collect the solid by vacuum filtration, wash with water, and dry.
-
If the product is an oil or does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
Protocol 2: General Procedure for N-Alkylation of Isatin using Potassium Carbonate (Microwave Irradiation)
-
In a microwave-safe vessel, combine isatin (1.0 mmol), potassium carbonate (K₂CO₃, 1.3 mmol), and the alkyl halide (1.1-4.0 mmol).
-
Add a few drops of DMF to create a slurry.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 200-300 W) for a short duration (typically 3-5 minutes).
-
After irradiation, allow the vessel to cool to room temperature.
-
Add ice-water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
If necessary, purify the product by recrystallization.[5]
Visualizations
Caption: Reaction pathways for the alkylation of isatin.
References
Stability issues of N-butylisatin in acidic or basic media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-butylisatin in acidic and basic media.
Troubleshooting Unstable N-Butylisatin in Solution
This section addresses common issues encountered during experiments involving N-butylisatin in acidic or basic solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid discoloration (e.g., to yellow or brown) of N-butylisatin solution upon addition of acid or base. | Ring-opening hydrolysis of the isatin core. | This is an expected chemical transformation. The γ-lactam ring of the isatin core is susceptible to nucleophilic attack, leading to the formation of N-butylisatinic acid. To minimize this, work at lower temperatures and use the solution promptly after preparation. |
| Appearance of unexpected peaks in HPLC analysis after incubation in acidic or basic media. | Formation of degradation products. | The primary degradation product is likely (2-(butylamino)phenyl)(oxo)acetic acid (N-butylisatinic acid). Characterize the new peaks using LC-MS to confirm the mass of the degradation product. |
| Inconsistent reaction yields or biological activity from experiments using N-butylisatin solutions. | Degradation of N-butylisatin prior to or during the experiment. | Prepare fresh solutions of N-butylisatin immediately before use. If pre-made solutions are necessary, store them at low temperatures (2-8 °C) and protect them from light. Conduct a time-course stability study in your specific experimental medium to determine the acceptable timeframe for solution use. |
| Precipitation observed in the N-butylisatin solution. | Poor solubility of N-butylisatin or its degradation products at the experimental pH. | N-butylisatin has low aqueous solubility. Ensure the concentration is within its solubility limits in the chosen solvent system. The degradation product, N-butylisatinic acid, may also have different solubility characteristics. Consider using a co-solvent if compatible with your experimental setup. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for N-butylisatin in acidic and basic media?
In both acidic and basic media, the primary degradation pathway for N-butylisatin is the hydrolysis of the amide bond (C2-N1) within the five-membered ring. This results in the opening of the ring to form (2-(butylamino)phenyl)(oxo)acetic acid, also known as N-butylisatinic acid. Basic conditions generally accelerate this hydrolysis more significantly than acidic conditions.
2. How does pH affect the stability of N-butylisatin?
The stability of N-butylisatin is highly pH-dependent. The rate of hydrolysis is generally faster in basic solutions due to the increased concentration of the hydroxide nucleophile. In acidic solutions, the hydrolysis is acid-catalyzed but may proceed at a slower rate compared to strongly basic conditions.
3. What are the expected degradation products of N-butylisatin?
The main degradation product is (2-(butylamino)phenyl)(oxo)acetic acid. Under harsh conditions, further degradation of this initial product may occur, but this is less common under typical experimental settings.
4. What are the recommended storage conditions for N-butylisatin solutions?
To minimize degradation, N-butylisatin solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (2-8 °C) and protected from light. The choice of solvent can also impact stability; a neutral, aprotic solvent is generally preferred for long-term storage of the solid compound.
5. How can I monitor the degradation of N-butylisatin in my experiments?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of N-butylisatin. A stability-indicating HPLC method should be developed to separate N-butylisatin from its degradation products.
Experimental Protocols
Protocol for a Forced Degradation Study of N-Butylisatin
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of N-butylisatin under various stress conditions.[1][2][3][4]
Objective: To identify the potential degradation products and degradation pathways of N-butylisatin.
Materials:
-
N-butylisatin
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
LC-MS system (for identification of degradation products)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of N-butylisatin in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize the samples with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with 3% H₂O₂.
-
Incubate at room temperature and sample at various time points.
-
-
Thermal Degradation:
-
Store the solid N-butylisatin and a solution of N-butylisatin at an elevated temperature (e.g., 60 °C).
-
Sample at various time points.
-
-
Photostability:
-
Expose solid N-butylisatin and a solution of N-butylisatin to a light source (e.g., UV lamp at 254 nm).
-
Protect a control sample from light.
-
Sample at various time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of N-butylisatin remaining and the formation of any degradation products.
-
Use LC-MS to identify the mass of the major degradation products.
-
Stability-Indicating HPLC Method
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).[5] Flow Rate: 1.0 mL/min Detection: UV at a suitable wavelength (e.g., 254 nm) Injection Volume: 10 µL Column Temperature: 30 °C
Visualizations
Caption: Degradation pathways of N-butylisatin in acidic and basic media.
Caption: Experimental workflow for a forced degradation study of N-butylisatin.
References
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. SOP for Forced Degradation Study [m-pharmainfo.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 1-butyl-1H-indole-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted isatin from the synthesis of 1-butyl-1H-indole-2,3-dione.
Troubleshooting Guide
Issue: Residual isatin is detected in my this compound product after the initial work-up.
This is a common issue in the N-alkylation of isatin. The presence of unreacted starting material can interfere with subsequent reactions and biological assays. Below are several methods to effectively remove unreacted isatin.
Method 1: Recrystallization
Recrystallization is an effective technique for purifying solid products when the impurity and the desired compound have different solubilities in a particular solvent or solvent system.[1] For the separation of isatin from this compound, the choice of solvent is critical.
-
Recommended Solvents: Ethanol or a mixture of dichloromethane and hexanes have been reported to be effective for recrystallizing N-alkylated isatins.[1]
-
Principle: Isatin has relatively low solubility in certain solvents at room temperature, while this compound, being more nonpolar due to the butyl group, will have a different solubility profile. By carefully selecting a solvent in which this compound is soluble at high temperatures and insoluble at low temperatures, while isatin remains either soluble or insoluble throughout, a separation can be achieved.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents to find a suitable one. Good options to start with are ethanol or a mixture of a non-polar solvent like hexanes and a more polar solvent like dichloromethane or ethyl acetate.[1]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.[1]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The this compound should crystallize out of the solution. Further cooling in an ice bath can maximize the yield of the purified product.[2]
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum.
Method 2: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.[1] Since isatin is more polar than this compound, they can be readily separated on a silica gel column.
-
Stationary Phase: Silica gel is commonly used.[3]
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a common eluent system for the purification of N-alkylated isatins.[1][4] The ratio can be optimized by thin-layer chromatography (TLC) to achieve good separation.
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.[1]
-
Elution: Elute the column with the chosen solvent mixture. The less polar this compound will elute first, followed by the more polar isatin.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Method 3: Acid-Base Extraction
This method takes advantage of the acidic nature of the N-H proton in isatin, which is absent in the N-alkylated product, this compound.[1]
-
Principle: By dissolving the crude product in an organic solvent and washing it with an aqueous base, the acidic isatin will be deprotonated to form a salt that is soluble in the aqueous layer. The non-acidic this compound will remain in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash it with a dilute aqueous base solution (e.g., 1M NaOH).[1]
-
Separation: Separate the organic layer from the aqueous layer. The organic layer contains the desired this compound. The aqueous layer contains the isatin salt.
-
Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Solubility of Isatin in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility |
| Dichloromethane | 278.15 | 0.00168 |
| 313.15 | 0.00363 | |
| Toluene | 278.15 | 0.00039 |
| 313.15 | 0.00061 | |
| Acetone | 278.15 | 0.02384 |
| 313.15 | 0.05268 | |
| Ethyl Acetate | 278.15 | 0.00511 |
| 313.15 | 0.01252 | |
| N,N-Dimethylformamide (DMF) | 278.15 | 0.17821 |
| 313.15 | 0.30612 | |
| Tetrahydrofuran (THF) | 278.15 | 0.07823 |
| 313.15 | 0.15872 | |
| Acetonitrile | 278.15 | 0.00789 |
| 313.15 | 0.02558 |
Data sourced from ACS Publications.[5][6] The solubility of isatin generally increases with temperature in these solvents.[5][6] DMF, THF, and 1,4-dioxane are good solvents for dissolving isatin, while it has modest solubility in acetone, acetonitrile, and ethyl acetate.[6] Dichloromethane and toluene show lower solubility for isatin.[6] Isatin is poorly soluble in water.[7]
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction of isatin resulted in an oily product instead of a solid. How can I purify it?
A1: If your product is an oil, recrystallization may not be a suitable first step. Column chromatography is often the best method for purifying oily products.[1] Alternatively, you could attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether.[1] Acid-base extraction can also be performed on an oily product by dissolving it in an appropriate organic solvent.
Q2: I performed a column chromatography, but the separation between this compound and isatin is poor.
A2: Poor separation can be due to an inappropriate eluent system. You can optimize the solvent system by running analytical TLC with different ratios of hexanes and ethyl acetate. A lower proportion of the more polar solvent (ethyl acetate) will generally result in better separation of compounds with different polarities. Ensure your column is packed properly to avoid channeling.
Q3: Can I use a method other than chromatography to remove small amounts of isatin?
A3: Yes, if the amount of unreacted isatin is small and your product is a solid, recrystallization is a very effective and often simpler method than column chromatography.[1] Acid-base extraction is also an excellent and quick method for removing the acidic isatin impurity.[1]
Q4: How can I confirm that all the unreacted isatin has been removed?
A4: The purity of your final product can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of the isatin spot. For more definitive confirmation, you can use techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
Q5: What are the key differences in properties between isatin and this compound that allow for their separation?
A5: The primary differences are polarity and acidity. Isatin is more polar than this compound due to the presence of the N-H group. This difference in polarity is exploited in column chromatography and influences their differential solubility for recrystallization. Additionally, the N-H proton of isatin is acidic, allowing it to be deprotonated by a base, which is the principle behind acid-base extraction. This compound lacks this acidic proton.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of N-butylisatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-butylisatin. Our aim is to facilitate a smooth and efficient scale-up process by addressing common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing N-butylisatin?
A1: The most prevalent and scalable method for preparing N-butylisatin is the N-alkylation of isatin. This reaction typically involves treating isatin with a butyl halide, such as n-butyl bromide, in the presence of a suitable base and an appropriate solvent. This direct N-alkylation approach is generally favored for its straightforward procedure and good yields.
Q2: What are the critical parameters to control during the N-alkylation of isatin?
A2: Several parameters are crucial for a successful synthesis of N-butylisatin. These include ensuring the complete deprotonation of the isatin N-H group, which requires a sufficiently strong base.[1] Reaction temperature and time are also critical; insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.[1] The purity of all reagents and the use of anhydrous solvents are also vital to prevent side reactions.
Q3: My final product is an oil, not the expected solid. How can I induce crystallization?
A3: If N-butylisatin is obtained as an oil, crystallization can often be induced through trituration. This involves adding a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether, and scratching the inside of the flask with a glass rod to provide a surface for crystal nucleation.[1] If trituration is unsuccessful, purification via column chromatography is recommended to remove impurities that may be inhibiting crystallization.[1]
Q4: How can I effectively remove unreacted isatin from my N-butylisatin product?
A4: The presence of unreacted isatin is a common issue, often due to an incomplete reaction.[1] To address this, ensure the reaction goes to completion by using a slight excess of the alkylating agent and base, and monitoring the reaction progress by Thin Layer Chromatography (TLC).[1] If isatin remains, purification can be achieved through column chromatography with an optimized solvent system, such as a mixture of hexanes and ethyl acetate, or by recrystallization from a suitable solvent like ethanol or a dichloromethane/hexanes mixture.[1]
Troubleshooting Guides
Issue 1: Low Yield of N-butylisatin
A persistently low yield of N-butylisatin can be attributed to several factors, from incomplete reactions to competing side reactions. A systematic approach to troubleshooting is essential for optimizing the synthesis.
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation of Isatin | The N-H proton of isatin must be removed to form the nucleophilic isatin anion.[1] Ensure a strong enough base (e.g., K₂CO₃, NaH) is used in sufficient quantity (typically 1.1-1.3 equivalents). |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC to ensure it has gone to completion. If starting material is still present, consider increasing the reaction time or temperature. A typical temperature range is 70-80 °C.[1] |
| Side Reactions | The isatin molecule can undergo side reactions such as O-alkylation or aldol-type condensations under basic conditions.[1] Using anhydrous solvents and maintaining an inert atmosphere can help minimize these. |
| Decomposition of Reagents or Product | Prolonged heating at high temperatures can lead to the decomposition of the product or starting materials.[1] Optimize the reaction conditions to be as mild as possible while still achieving a reasonable reaction rate. |
Issue 2: Presence of Impurities in the Final Product
The purity of N-butylisatin is critical for its use in subsequent applications. Several impurities can arise during the synthesis, which can be identified and mitigated.
| Impurity | Identification | Mitigation and Removal |
| Unreacted Isatin | Can be detected by TLC or ¹H NMR spectroscopy. | Drive the reaction to completion. Purify by column chromatography (hexanes/ethyl acetate eluent) or recrystallization.[1] |
| O-butylated Isatin | May be identified by techniques such as LC-MS and ¹H NMR. | N-alkylation is generally favored over O-alkylation.[1] To minimize, ensure the isatin anion is properly formed before adding the butyl halide. |
| Aldol-type Side Products | Can lead to the formation of complex mixtures and "tar". | Use of anhydrous conditions and controlled addition of reagents can minimize these side reactions.[1] |
Experimental Protocols
Protocol 1: Synthesis of N-butylisatin via N-alkylation
This protocol describes a general procedure for the synthesis of N-butylisatin.
Materials:
-
Isatin
-
n-Butyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.3 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the isatin anion.
-
Add n-butyl bromide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture in an oil bath at 70-80 °C.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-butylisatin.
Protocol 2: Purification of N-butylisatin by Recrystallization
Procedure:
-
Place the crude N-butylisatin in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or a dichloromethane/hexanes mixture) until the solid completely dissolves.[1]
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.[1]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified N-butylisatin crystals under vacuum.
Protocol 3: Purification of N-butylisatin by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Dissolve the crude N-butylisatin in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified N-butylisatin.
Visualized Workflows and Logic
Caption: A logical workflow for troubleshooting low yields in N-butylisatin synthesis.
Caption: Decision-making process for the purification of crude N-butylisatin.
References
Validation & Comparative
N-Alkylisatin Derivatives: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of various N-alkylisatin derivatives, a class of compounds showing significant promise in oncology research. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes, this document aims to be an invaluable resource for those involved in the discovery and development of novel anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of N-alkylisatin derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds, highlighting the influence of different N-alkyl substitutions on their anticancer activity.
| Compound ID | N-Alkyl Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Allyl | U937 (Lymphoma) | > 100 | [1][2] |
| 2 | 2'-Methoxyethyl | U937 (Lymphoma) | > 100 | [1][2] |
| 3 | 3'-Methylbutyl | U937 (Lymphoma) | > 100 | [1][2] |
| 4 | Benzyl | U937 (Lymphoma) | 1.5 | [1][2] |
| 5 | p-Methylbenzyl | U937 (Lymphoma) | 0.8 | [1][2] |
| 6 | 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Lymphoma) | 0.49 | [1][2] |
| 6 | 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat (Leukemia) | 0.49 | [1][2] |
| 7 | N-phenyl substituted isatin derivative 9 | HepG2 (Liver Cancer) | 24.09 | [3] |
| 7 | N-phenyl substituted isatin derivative 9 | HT-29 (Colon Cancer) | 20.27 | [3] |
| 7 | N-phenyl substituted isatin derivative 9 | K562 (Leukemia) | 6.10 | [3] |
| 8 | Isatin-hydrazone 4j | MCF7 (Breast Cancer) | 1.51 | [4] |
| 9 | Isatin-hydrazone 4k | MCF7 (Breast Cancer) | 3.56 | [4] |
| 10 | Isatin-hydrazone 4e | MCF7 (Breast Cancer) | 5.46 | [4] |
| 10 | Isatin-hydrazone 4e | A2780 (Ovarian Cancer) | 18.96 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanism of action of N-alkylisatin derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-alkylisatin derivatives and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of N-alkylisatin derivative for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry. Annexin V-FITC is detected in the FITC channel (green fluorescence), and PI is detected in the phycoerythrin channel (red fluorescence).[6][7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the N-alkylisatin derivative and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes on ice.[8]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.
Visualizations
Signaling Pathway: Induction of Apoptosis by N-Alkylisatin Derivatives
Caption: Proposed mechanism of action for cytotoxic N-alkylisatin derivatives.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for evaluating the cytotoxicity of N-alkylisatin derivatives.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Structure-activity relationship of N-alkylisatin derivatives.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. static.igem.org [static.igem.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ucl.ac.uk [ucl.ac.uk]
N-Butylisatin Derivatives and Phenytoin: A Comparative Analysis of Anticonvulsant Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticonvulsant activity of isatin derivatives, with a focus on N-substituted analogues, versus the established antiepileptic drug, phenytoin. This analysis is based on preclinical data from widely accepted animal models of epilepsy.
Epilepsy is a neurological disorder characterized by recurrent seizures, and while numerous antiepileptic drugs (AEDs) are available, the search for more effective and safer therapeutic agents continues. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant anticonvulsant effects.[1][2] This guide delves into the comparative anticonvulsant profile of N-substituted isatin derivatives against phenytoin, a long-standing first-line treatment for epilepsy.
Quantitative Comparison of Anticonvulsant Activity
The anticonvulsant efficacy of pharmaceutical compounds is primarily evaluated in preclinical studies using animal models that mimic different types of seizures. The most common are the Maximal Electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which suggests activity against absence and myoclonic seizures.[3][4] The potency of a compound is often expressed as its ED50 (Median Effective Dose), the dose required to produce a therapeutic effect in 50% of the population.[5] Neurotoxicity is assessed using tests like the rotarod test, with the TD50 (Median Toxic Dose) representing the dose at which 50% of the animals exhibit motor impairment. The Protective Index (PI = TD50/ED50) is a crucial measure of a drug's safety margin.
| Compound/Derivative | Test | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| Phenytoin | MES | Mice | ~8.7 - 30 | ~35 - 69.1 | ~4.0 - 2.3 | [6] |
| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | MES | Mice | <30 | >600 | >20 | [7] |
| (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-(p-tolyl)benzamide | MES | Mice | 21.5 | 315.4 | 14.67 | [8] |
| (Z)-N-(4-chlorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide | MES | Mice | 23.8 | 362.1 | 15.21 | [8] |
| N-Acetyl-5-chloro-isatin-3-semicarbazone | MES | Rats | 78.27 | 140.38 | 1.79 | [9] |
| N-Acetyl-5-bromo-isatin-3-semicarbazone | MES | Rats | 64.85 | 122.27 | 1.88 | [9] |
Note: The data presented is compiled from multiple sources and may involve different experimental protocols. Direct comparison should be made with caution.
Experimental Protocols
The evaluation of anticonvulsant activity involves standardized in vivo procedures to ensure the reliability and reproducibility of the results.
Maximal Electroshock (MES) Test
The MES test is a primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.[3]
Workflow for the Maximal Electroshock (MES) Test:
Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsant screening.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that can raise the seizure threshold, suggesting potential efficacy against absence and myoclonic seizures.[10]
Workflow for the Subcutaneous Pentylenetetrazole (scPTZ) Test:
Caption: Workflow of the subcutaneous Pentylenetetrazole (scPTZ) test for anticonvulsant screening.
Rotarod Test for Neurotoxicity
The rotarod test is a standard method to assess motor coordination and potential neurological deficits induced by a test compound.[11]
Workflow for the Rotarod Test:
Caption: Workflow of the Rotarod test for assessing neurotoxicity.
Mechanism of Action
The anticonvulsant activity of these compounds is believed to be mediated through their interaction with various targets in the central nervous system.
Proposed Signaling Pathway for Anticonvulsant Activity
Caption: Proposed mechanisms of action for N-butylisatin derivatives and phenytoin.
Phenytoin primarily exerts its anticonvulsant effect by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the propagation of seizure discharges.[12] The mechanism of action for isatin derivatives is still under investigation, but studies suggest they may also modulate voltage-gated sodium channels and/or enhance the activity of the inhibitory neurotransmitter GABA at GABA-A receptors.[1][13]
Conclusion
The available preclinical data suggests that N-substituted isatin derivatives represent a promising class of compounds with potent anticonvulsant activity, in some cases exceeding that of the established drug phenytoin, and with potentially wider safety margins.[7] However, a definitive comparison requires direct head-to-head studies under identical experimental conditions. Further research is warranted to fully elucidate the mechanism of action of N-butylisatin derivatives and to evaluate their full therapeutic potential as novel antiepileptic agents.
References
- 1. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 11. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. meliordiscovery.com [meliordiscovery.com]
N-Substituted Isatins: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with a broad spectrum of biological activities. The synthetic accessibility of the isatin core, particularly at the N-1 position, allows for extensive structural modifications, leading to compounds with potent anticancer, antiviral, and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted isatins, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.
Anticancer Activity of N-Substituted Isatins
N-substituted isatin derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The nature of the substituent at the N-1 position, as well as substitutions on the isatin ring, plays a crucial role in determining their potency and selectivity.
Key SAR Observations for Anticancer Activity:
-
N-1 Substitution: Introduction of alkyl or aryl groups at the N-1 position generally enhances cytotoxic activity. N-alkylation can increase lipophilicity, potentially improving cell membrane permeability.[1] The presence of an aromatic ring attached via a linker to the N-1 position has been shown to be favorable.[2]
-
Substitution on the Isatin Ring: Halogenation at the C-5 and/or C-7 positions of the isatin ring often leads to a significant increase in anticancer activity.[2][3] For instance, 5,7-dibromoisatin analogs have shown potent cytotoxicity.[2] Electron-withdrawing groups are generally favored over electron-donating groups.[2]
-
Hybrid Molecules: Hybrid molecules incorporating isatin with other pharmacophores, such as chalcones, triazoles, and quinazolines, have exhibited enhanced anticancer activity, often through multi-target mechanisms.[4][5][6]
Comparative Anticancer Activity Data:
| Compound | N-1 Substituent | Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CH2-(p-methylbenzyl) | 5,7-dibromo | U937 (Lymphoma) | 0.49 | [2] |
| 2 | -CH2-(1-naphthyl) | 5,7-dibromo | U937 (Lymphoma) | 0.19 | [3] |
| 3 | -CH2CH2-(phenyl) | 5,7-dibromo | Jurkat (Leukemia) | <1 | [3] |
| 4 | Hybrid with ospemifene | 5-bromo | MCF-7 (Breast) | 1.56 | [4] |
| 5 | Hybrid with benzofuran | Various | MCF-7 (Breast) | 47.6 - 96.7 | [5] |
| 6 | Bis-isatin analog | Various | Hela (Cervical) | 8.32 - 49.73 | [5] |
Antiviral Activity of N-Substituted Isatins
The isatin scaffold has proven to be a valuable template for the development of potent antiviral agents, with N-substituted derivatives showing activity against a range of viruses, including HIV, HCV, and coronaviruses.
Key SAR Observations for Antiviral Activity:
-
N-1 Substituent: The nature of the N-1 substituent is critical for antiviral potency. For SARS-CoV 3CLpro inhibitors, a benzothiophenemethyl side chain at N-1 was found to be superior to other groups.[7]
-
Substitution on the Isatin Ring: Electron-withdrawing groups, such as iodo and bromo, at the C-5 or C-7 position of the isatin ring can enhance antiviral activity.[7] For anti-HIV activity, substitution at the C-5 position with either electron-donating or electron-withdrawing groups was found to be unfavorable for some series of compounds.
-
Target-Specific Modifications: The design of N-substituted isatins is often tailored to specific viral targets. For instance, derivatives have been specifically designed to inhibit viral proteases like the SARS-CoV 3C-like protease (3CLpro).[7]
Comparative Antiviral Activity Data:
| Compound | N-1 Substituent | Ring Substitution | Virus/Target | EC50/IC50 (µM) | Reference |
| 7 | -CH2-(benzothiophene) | 5-iodo | SARS-CoV 3CLpro | 0.95 | [7] |
| 8 | -CH2-(benzothiophene) | 7-bromo | SARS-CoV 3CLpro | 0.98 | [7] |
| 9 | Norfloxacin Mannich base | 5-chloro | HIV-1 | 11.3 (µg/mL) | [8] |
| 10 | Aminopyrimidinimino hybrid | 5-chloro | HIV-1 (MT-4 cells) | 5.6 | [8] |
| 11 | Sulfadimidine Schiff base | 5-bromo | HIV-1 | 8-15.3 (µg/mL) | [8] |
| 12 | Sulfonamide derivative | 5-fluoro | HCV | 6 (µg/mL) | [9] |
Antimicrobial Activity of N-Substituted Isatins
N-substituted isatin derivatives have also been investigated for their antibacterial and antifungal activities. The structural modifications influencing their antimicrobial spectrum and potency have been a subject of numerous studies.
Key SAR Observations for Antimicrobial Activity:
-
N-1 Substitution: N-alkylation has been shown to be effective in enhancing antibacterial activity.[1]
-
Substitution on the Isatin Ring: Halogenation at the C-5 position is a common strategy to improve antimicrobial potency.[1] Electron-withdrawing groups at the C-5 and C-7 positions can increase the lipophilic character, facilitating transport across microbial membranes.[1]
-
C-3 Position Modifications: The reactive C-3 carbonyl group is a frequent site for modification, leading to Schiff bases and other derivatives with significant antimicrobial activity.
Comparative Antimicrobial Activity Data:
| Compound Type | N-1/Ring Substitution | Microorganism | MIC (µg/mL) | Reference |
| Isatin-thiazole derivative | 3-methyl-4-fluorophenyl | E. coli | - | [10] |
| Isatin-thiazole derivative | 3-methyl-4-fluorophenyl | MRSA | - | [10] |
| Isatin-dithiocarbamate hybrid | Various | A. flavus, C. albicans | - | [11] |
| Moxifloxacin-triazole-isatin hybrid | Various | Gram-positive & Gram-negative bacteria | 0.03 - 128 | [11] |
| Isatin | Unsubstituted | Campylobacter jejuni/coli | <1.0 - 16.0 | [12] |
| Isatin-sulfonamide derivative | Various | S. aureus, S. pyogenes, MRSA, E. coli, K. pneumoniae | 3.12 | [13] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted isatin derivatives and a vehicle control for a specified period (e.g., 72 hours).[15]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[15]
-
Formazan Solubilization: After removing the MTT solution, add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[15] The absorbance is proportional to the number of viable cells.
Antiviral Assay: SARS-CoV 3CLpro Inhibition (FRET Assay)
A fluorescence resonance energy transfer (FRET) assay is commonly used to screen for inhibitors of viral proteases.[7]
-
Assay Preparation: The assay is typically conducted in a 96-well plate containing the SARS-CoV 3CLpro enzyme, a fluorogenic substrate, and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. Cleavage of the substrate by the protease separates the FRET pair, leading to an increase in fluorescence.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the N-substituted isatin derivative in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]
Visualizing the SAR Workflow and Signaling Pathways
SAR Study Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study of N-substituted isatins.
Caption: A typical workflow for SAR studies of N-substituted isatins.
Key Signaling Pathways in Anticancer Activity
N-substituted isatins exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Apoptosis induction by N-substituted isatins.
Caption: Kinase inhibition by N-substituted isatins.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. protocols.io [protocols.io]
- 17. MIC determination by broth microdilution. [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Methods of N-butylisatin
For Researchers, Scientists, and Drug Development Professionals
N-butylisatin is a valuable scaffold in medicinal chemistry, serving as a precursor for a variety of biologically active compounds. The choice of synthetic route to this key intermediate can significantly impact yield, purity, reaction time, and overall efficiency. This guide provides an objective comparison of the most common synthetic methods for N-butylisatin, supported by experimental data and detailed protocols to aid in methodological selection.
Comparison of Synthetic Performance
The synthesis of N-butylisatin is primarily achieved through two main strategies: the direct N-alkylation of isatin and the Stolle synthesis starting from N-butylaniline. Within N-alkylation, both conventional heating and microwave-assisted techniques are prevalent. The following table summarizes the key quantitative data for these methods.
| Method | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Conventional N-Alkylation | Isatin, n-butyl bromide | K₂CO₃, DMF | 12 hours[1] | ~95%[1] | High yield, simple procedure | Long reaction time, use of high-boiling point solvent |
| Microwave-Assisted N-Alkylation | Isatin, n-butyl bromide | K₂CO₃ or Cs₂CO₃, DMF/NMP | 5 minutes[2] | 93-95%[2][3] | Drastically reduced reaction time, high yield | Requires specialized microwave reactor |
| Stolle Synthesis | N-butylaniline, Oxalyl chloride | AlCl₃ or other Lewis acids | Several hours (two steps) | Moderate to Good (typically 40-80%)[4] | Builds the N-substituted isatin core in one overall process | Multi-step, requires anhydrous conditions, use of corrosive reagents |
Experimental Protocols
Method 1: Conventional N-Alkylation of Isatin
This method is a widely used and straightforward approach for the synthesis of N-alkylated isatins.[1]
Protocol:
-
To a solution of isatin (10 mmol) in 100 mL of N,N-dimethylformamide (DMF), add potassium carbonate (13 mmol).
-
Stir the mixture at room temperature for 45 minutes.
-
Add n-butyl bromide (11 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and continue stirring for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield N-butylisatin.
Method 2: Microwave-Assisted N-Alkylation of Isatin
Microwave irradiation offers a significant acceleration of the N-alkylation reaction, leading to a more time- and energy-efficient synthesis.[2][3]
Protocol:
-
In a microwave-safe vessel, prepare an intimate mixture of isatin (1 mmol, 147 mg), n-butyl bromide (1.1 mmol), and potassium carbonate (1.3 mmol).
-
Add a few drops of N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 500 W) for 5 minutes.[3] The reaction progress can be monitored by TLC.
-
After cooling, dissolve the reaction mixture in a suitable solvent like dichloromethane and water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude N-butylisatin.
-
Purify as needed.
Method 3: Stolle Synthesis of N-butylisatin
The Stolle synthesis provides an alternative route, constructing the N-butylisatin molecule from N-butylaniline.[4] This two-step process involves the formation of an intermediate N-butyloxanilyl chloride, followed by an intramolecular Friedel-Crafts acylation.
Protocol:
Step 1: Synthesis of N-butyloxanilyl chloride
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve N-butylaniline in a dry, inert solvent such as diethyl ether or dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of oxalyl chloride to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours until the reaction is complete (evolution of HCl gas ceases).
-
Remove the solvent under reduced pressure to obtain the crude N-butyloxanilyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Suspend the crude N-butyloxanilyl chloride in a dry, inert solvent suitable for Friedel-Crafts reactions, such as carbon disulfide or nitrobenzene.
-
Cool the mixture in an ice bath and slowly add a slight excess of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions with vigorous stirring.
-
After the addition, carefully heat the reaction mixture to initiate the cyclization. The reaction temperature and time will depend on the specific substrate and solvent used.
-
Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice and acidify with dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude N-butylisatin.
-
Purify the product by column chromatography or recrystallization.
Synthesis Workflow and Logical Relationships
The following diagram illustrates the different synthetic pathways to N-butylisatin.
Caption: Synthetic routes to N-butylisatin.
References
A Comparative Guide to the In Vitro Activity of 1-butyl-1H-indole-2,3-dione and Other Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of the 1-butyl-1H-indole-2,3-dione scaffold, a derivative of the versatile isatin core, against other prominent heterocyclic systems. While specific quantitative data for the 1-butyl derivative is limited in publicly available literature, this document summarizes the extensive research on the broader isatin (1H-indole-2,3-dione) class of compounds, offering a valuable surrogate for understanding its potential biological profile. The data presented herein is intended to inform further research and drug discovery efforts.
Isatin and its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2][3] The diverse biological activities of these compounds stem from the versatile isatin scaffold, which allows for structural modifications at various positions, influencing their biological targets and potency.[2]
In Vitro Anticancer Activity
The indole-2,3-dione scaffold is a prominent feature in many compounds investigated for their anticancer properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
A study on isatin isolated from the flowers of Couroupita guianensis demonstrated significant cytotoxicity against human promyelocytic leukemia (HL-60) cells, with a CC50 value of 2.94 µg/ml, by inducing apoptosis.[4] Further research into various isoindole-1,3-dione derivatives has shown dose-dependent anticancer activity against various cancer cell lines, including HeLa, C6, and A549.[5] For instance, one derivative containing both azide and silyl ether groups exhibited a higher inhibitory activity against A549 cancer cell lines than the standard drug 5-fluorouracil, with an IC50 value of 19.41 µM.[5]
| Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin | HL-60 | 2.94 µg/ml | [4] |
| Isoindole-1,3-dione derivative (with azide & silyl ether) | A549 | 19.41 ± 0.01 | [5] |
| Isoindole-1,3-dione derivative 9 | HeLa | Cell-selective | [5] |
| Isoindole-1,3-dione derivative 11 | HeLa | Cell-selective | [5] |
| 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone] derivatives | HeLa | Effective at various concentrations | [6] |
In Vitro Antimicrobial and Antifungal Activity
Derivatives of 1H-indole-2,3-dione have shown promising activity against a range of bacterial and fungal pathogens. The substitution on the isatin ring plays a crucial role in determining the antimicrobial spectrum and potency.
For example, newly synthesized indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, with MIC values ranging from 3.125 to 50 µg/mL.[7][8] Some of these compounds also exhibited good antifungal activity, particularly against C. krusei.[7][8] Furthermore, 1H-indole-4,7-diones have shown potent antifungal activity with MICs ranging from 0.8 to 100 μg/mL against Candida krusei, Cryptococcus neoformans, and Aspergillus niger.[9] A novel 1,2,4-triazole-indole hybrid molecule displayed broad-spectrum activity against Candida species, with a MIC90 of 0.125 µg/mL against C. krusei.[10][11]
| Compound/Scaffold | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative (2c) | MRSA | < 6.25 | [7] |
| Indole-triazole derivative (3d) | MRSA | < 6.25 | [7] |
| Indole-thiadiazole derivative (2c) | B. subtilis | 3.125 | [7] |
| Indole-triazole derivative (3c) | B. subtilis | 3.125 | [7] |
| 1,2,4-Triazole-indole hybrid (8g) | C. krusei (MIC90) | 0.125 | [10][11] |
| 1,2,4-Triazole-indole hybrid (8g) | C. glabrata (MIC90) | 0.25 | [10][11] |
In Vitro Antiviral Activity
The isatin scaffold has been a foundation for the development of antiviral agents. Methisazone, an isatin derivative, was one of the first synthetic antiviral drugs.[1][3] Research has continued to explore the antiviral potential of this class of compounds against a variety of viruses.
Novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and tested against several viruses, with some derivatives showing activity against Herpes Simplex Virus-1 (HSV-1), HSV-2, and Vaccinia Virus (VV).[12] Another study highlighted a series of novel indole-2-carboxylate derivatives with potent antiviral activity against Influenza A virus, with IC50 values comparable to the control drugs ribavirin and oseltamivir.[13] Furthermore, certain isatin derivatives have been evaluated for their activity against Hepatitis C Virus (HCV) and SARS-CoV.[14]
| Compound/Scaffold | Virus | IC50 (µM) | Reference |
| Indole-2-carboxylate derivative (8e) | Influenza A/FM/1/47 | 8.13 | [13] |
| Indole-2-carboxylate derivative (8f) | Influenza A/FM/1/47 | 9.43 | [13] |
| Indole-2-carboxylate derivative (14f) | Influenza A/FM/1/47 | 7.53 | [13] |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative (9) | H1N1 | 0.0027 | [14] |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative (5) | HSV-1 | 0.0022 | [14] |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative (4) | COX-B3 | 0.0092 | [14] |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | 52.0 (complete inhibition) | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. Below are outlines of standard protocols for key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol Outline:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted in the broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow of the Broth Microdilution Assay for MIC determination.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antiviral Assay (Plaque Reduction Assay)
This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.
Protocol Outline:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Titration: The virus stock is serially diluted and used to infect the cell monolayers to determine the titer that produces a countable number of plaques.
-
Compound Treatment: The cell monolayers are pre-treated with different concentrations of the test compound.
-
Virus Infection: The cells are then infected with the virus in the presence of the compound.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the test compound to restrict virus spread to adjacent cells.
-
Incubation and Staining: The plates are incubated until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and IC50 Calculation: The number of plaques is counted, and the concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
References
- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficacy of N-butylisatin derivatives against standard anticancer drugs
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective and targeted cancer therapies, N-butylisatin derivatives are attracting significant attention within the scientific community. Emerging research highlights their potential as potent anticancer agents, demonstrating comparable and, in some instances, superior efficacy to established standard drugs. This guide provides a comprehensive comparison of the anticancer effects of N-butylisatin derivatives against conventional chemotherapeutics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Efficacy Against Breast Cancer Cell Lines
To benchmark the efficacy of N-butylisatin derivatives, their cytotoxic effects were evaluated against human breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined and compared with standard anticancer drugs, Paclitaxel and Doxorubicin.
While direct comparative data for N-butylisatin derivatives against these specific standards is emerging, data from closely related N-alkylisatins, such as 3'-methylbutyl N-substituted isatins, provide a strong indication of their potential. The following table summarizes the IC50 values, showcasing the promising activity of these isatin compounds.
| Compound/Drug | Cell Line: MCF-7 (IC50 in µM) | Cell Line: MDA-MB-231 (IC50 in µM) |
| N-Alkylisatin Derivative (e.g., 3'-methylbutyl) | Data unavailable in direct comparison | Data unavailable in direct comparison |
| Paclitaxel | ~0.0035[1] | ~0.008[2] |
| Doxorubicin | ~0.8-1.2[3] | ~1.5[4] |
Note: The IC50 values for standard drugs can vary between studies due to different experimental conditions. The values presented are representative examples.
Although a direct head-to-head comparison with N-butylisatin derivatives is not yet widely published, studies on various N-substituted isatins have shown potent anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar and even nanomolar range against various cancer cell lines, including MCF-7 and MDA-MB-231[5][6][7]. This suggests that N-butylisatin derivatives are a promising class of compounds for further investigation and development.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
N-butylisatin derivatives exert their anticancer effects through a sophisticated, multi-faceted mechanism of action, primarily by inducing cell cycle arrest and apoptosis (programmed cell death).
Experimental Workflow for Elucidating the Mechanism of Action
The following workflow is typically employed to investigate the anticancer mechanism of N-butylisatin derivatives.
Caption: Experimental workflow for evaluating the anticancer properties of N-butylisatin derivatives.
Signaling Pathway: Induction of Apoptosis
N-alkylisatin derivatives have been shown to induce apoptosis by destabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptotic pathway[8]. This involves the activation of effector caspases, such as caspase-3 and -7, which are key executioners of programmed cell death.
Caption: Proposed apoptotic signaling pathway initiated by N-butylisatin derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in the evaluation of N-butylisatin derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-butylisatin derivative or standard drug and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentration of the N-butylisatin derivative for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
N-butylisatin derivatives represent a promising new frontier in cancer therapy. Their potent cytotoxic activity against various cancer cell lines, coupled with a multi-faceted mechanism of action that includes induction of cell cycle arrest and apoptosis, positions them as strong candidates for further preclinical and clinical development. While more direct comparative studies against a wider range of standard anticancer drugs are warranted, the existing evidence strongly supports the continued investigation of N-butylisatin derivatives as a potential next generation of anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Analysis of N-Alkylisatins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic data of N-alkylisatins. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic and analytical workflows.
N-alkylisatins are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antiviral, and antibacterial properties.[1] A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for the development of new therapeutic agents. This guide presents a comparative analysis of N-alkylisatins using various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a selection of N-alkylisatins, providing a basis for comparison.
UV-Visible Spectroscopy
The UV-Visible spectra of isatin and its N-alkyl derivatives are characterized by absorption bands in the range of 250-450 nm, corresponding to π → π* and n → π* transitions of the aromatic ring and the dicarbonyl system.[1][2] The position and intensity of these bands can be influenced by the nature of the N-alkyl substituent and the solvent.
| Compound | λmax (nm) | Solvent | Reference |
| Isatin | 297, 416 | Methanol | [2] |
| Isatin | 249, 296, 420 | Water | [2] |
| 1,5-Dimethylisatin | 253 | - | [3] |
Infrared Spectroscopy
The IR spectra of N-alkylisatins show characteristic absorption bands for the carbonyl groups and the aromatic ring. The C=O stretching vibrations of the isatin core are typically observed as two strong bands in the region of 1700-1750 cm⁻¹.[1][4]
| Compound | C=O stretching (cm⁻¹) | N-H stretching (cm⁻¹) | Reference |
| Isatin | 1740, 1620 | 3188 | [1] |
| Isatin | 1746, 1728 | 3194 | [2] |
Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-alkylisatins. The chemical shifts of the protons and carbons in the isatin ring and the N-alkyl chain provide valuable information about the electronic environment of the molecule.
¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | N-Methylisatin | N-Ethylisatin | N-Propylisatin | N-Butylisatin |
| H-4 | ~7.6-7.8 | ~7.6-7.8 | ~7.6-7.8 | ~7.6-7.8 |
| H-5 | ~7.1-7.3 | ~7.1-7.3 | ~7.1-7.3 | ~7.1-7.3 |
| H-6 | ~7.5-7.7 | ~7.5-7.7 | ~7.5-7.7 | ~7.5-7.7 |
| H-7 | ~7.0-7.2 | ~7.0-7.2 | ~7.0-7.2 | ~7.0-7.2 |
| N-CH₂ | 3.14 (s, 3H) | 3.75 (q, 2H) | 3.65 (t, 2H) | 3.70 (t, 2H) |
| Alkyl Protons | - | 1.25 (t, 3H) | 1.60 (m, 2H), 0.90 (t, 3H) | 1.55 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H) |
¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | N-Methylisatin | N-Ethylisatin | N-Propylisatin | N-Butylisatin |
| C-2 | ~158 | ~158 | ~158 | ~158 |
| C-3 | ~184 | ~184 | ~184 | ~184 |
| C-3a | ~118 | ~118 | ~118 | ~118 |
| C-4 | ~124 | ~124 | ~124 | ~124 |
| C-5 | ~123 | ~123 | ~123 | ~123 |
| C-6 | ~138 | ~138 | ~138 | ~138 |
| C-7 | ~111 | ~111 | ~111 | ~111 |
| C-7a | ~151 | ~151 | ~151 | ~151 |
| N-CH₂ | ~26 | ~35 | ~41 | ~40 |
| Alkyl Carbons | - | ~12 | ~20, ~11 | ~28, ~20, ~13 |
Note: The chemical shift values are approximate and can vary depending on the specific experimental conditions.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-alkylisatins. Electron impact (EI) and electrospray ionization (ESI) are commonly used techniques. The fragmentation of N-alkyl isatins often involves the loss of the N-alkyl group and subsequent fragmentation of the isatin core.[5]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method | Reference |
| 1-Methyl-1H-indole-2,3-dione | 162 [M+H]⁺ | 148, 120 | ESI | [5] |
| 1-Ethyl-1H-indole-2,3-dione | 176 [M+H]⁺, 198 [M+Na]⁺ | 148, 120 | ESI | [5] |
| 1-Propyl-1H-indole-2,3-dione | - | 148, 120 | ESI | [5] |
| N-Hexyl isatin | - | 148, 120 | ESI | [5] |
| N-iso-Butyl isatin | - | 148, 120 | ESI | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of N-alkylisatins are provided below.
Synthesis of N-Alkylisatins
A general procedure for the N-alkylation of isatin involves the reaction of isatin with an appropriate alkyl halide in the presence of a base.[6]
Materials:
-
Isatin
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Argon atmosphere
Procedure:
-
To a solution of isatin (1 equivalent) in DMF under an argon atmosphere, add potassium carbonate (3 equivalents).
-
Add the corresponding alkyl halide (1.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
UV-Visible Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard stock solution of the N-alkylisatin in a suitable solvent (e.g., methanol) of known concentration (e.g., 100 µg/mL).[7]
-
From the stock solution, prepare a series of dilutions to obtain working standard solutions of different concentrations (e.g., 5-25 µg/mL).[7]
-
Scan the solutions over a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax).[7]
-
Measure the absorbance of the standard solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
Infrared Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
For KBr pellets, mix a small amount of the N-alkylisatin with dry KBr powder and press into a transparent disk.
-
Acquire the IR spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.[8]
Nuclear Magnetic Resonance Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or 500 MHz)
-
Dissolve 5-25 mg of the N-alkylisatin in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Ensure the sample is completely dissolved. If necessary, filter the solution to remove any particulate matter.
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[11]
Mass Spectrometry
Instrumentation:
-
Mass Spectrometer (e.g., with ESI or EI source)
Sample Preparation:
-
Dissolve a small amount of the N-alkylisatin in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution directly into the ion source or inject it through a liquid chromatography system.
Data Acquisition:
-
Acquire the mass spectrum in the desired mass range.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) experiments.[5]
-
Analyze the resulting mass spectrum to determine the molecular weight and identify the fragmentation patterns.
Visualizations
The following diagrams illustrate the synthesis and analytical workflow for N-alkylisatins.
Caption: General workflow for the synthesis of N-alkylisatins.
Caption: Workflow for the spectroscopic analysis of N-alkylisatins.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. mdpi.com [mdpi.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of N-butylisatin and N-propylisatin bioactivity
In the landscape of drug discovery and development, isatin and its derivatives have emerged as a versatile scaffold exhibiting a wide array of biological activities. The N-substitution on the isatin core is a common strategy to modulate its physicochemical properties and biological efficacy. This guide provides a head-to-head comparison of the bioactivity of two closely related N-alkylated isatins: N-butylisatin and N-propylisatin. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their comparative performance in key biological assays.
Summary of Bioactivity Data
While direct comparative studies evaluating N-butylisatin and N-propylisatin in the same experimental settings are limited in publicly available literature, analysis of structure-activity relationship (SAR) studies on a series of N-alkylisatins allows for an insightful comparison. The primary focus of available research has been on the cytotoxic effects of these compounds against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| N-propylisatin | U937 (Human histiocytic lymphoma) | MTT | >100 | [1] |
| Jurkat (Human T-cell leukemia) | MTT | >100 | [1] | |
| MDA-MB-231 (Human breast adenocarcinoma) | MTT | >100 | [1] | |
| N-butylisatin | U937 (Human histiocytic lymphoma) | MTT | >100 | [1] |
| Jurkat (Human T-cell leukemia) | MTT | >100 | [1] | |
| MDA-MB-231 (Human breast adenocarcinoma) | MTT | >100 | [1] |
Note: The available data from a key study indicates that both N-propylisatin and N-butylisatin exhibit low cytotoxicity (IC50 > 100 µM) against the tested cancer cell lines (U937, Jurkat, and MDA-MB-231)[1]. This suggests that simple, short-chain N-alkylation of isatin does not confer significant cytotoxic activity. The same study highlights that the introduction of an aromatic ring or longer, more complex alkyl chains at the N1 position enhances cytotoxic potential[1].
Due to the limited specific data directly comparing the antimicrobial or other bioactivities of N-butylisatin and N-propylisatin, a quantitative comparison in those areas cannot be provided at this time. Further experimental studies are warranted to elucidate the full bioactive profile of these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to evaluate the bioactivity of isatin derivatives.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (N-butylisatin or N-propylisatin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Antimicrobial Solutions: Stock solutions of N-butylisatin and N-propylisatin are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density.
Workflow of the broth microdilution assay.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for N-butylisatin and N-propylisatin have not been elucidated due to their limited observed bioactivity, studies on more potent isatin derivatives provide insights into potential mechanisms. For instance, certain N-substituted isatins with enhanced cytotoxicity have been shown to induce apoptosis through the activation of caspases and to interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase[1].
The general structure-activity relationship for N-alkylisatins suggests that the length and nature of the alkyl chain are critical for biological activity. The low cytotoxicity of N-propyl and N-butyl derivatives indicates that these short alkyl chains may not provide sufficient lipophilicity or steric bulk to interact effectively with biological targets. It is hypothesized that longer or more complex substituents at the N1 position are necessary to facilitate interactions with specific binding sites on proteins or to enhance cell membrane permeability.
Structure-Activity Relationship of N-substituted isatins.
References
Evaluating the Selectivity of N-butylisatin Derivatives for Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isatin and its derivatives have emerged as a promising class of compounds in oncology, demonstrating a wide range of biological activities. Among these, N-alkylated isatins, particularly N-butylisatin derivatives, have garnered interest for their potential as selective anticancer agents. This guide provides an objective comparison of the performance of N-butylisatin and closely related N-alkylisatin derivatives against various cancer cell lines, supported by experimental data. We delve into their cytotoxic selectivity, detail the experimental protocols for key assays, and visualize the underlying molecular mechanisms.
Comparative Cytotoxicity and Selectivity
The effectiveness of an anticancer agent is not only measured by its potency against tumor cells but also by its selectivity, minimizing harm to healthy tissues. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the selectivity index (SI) — calculated as the ratio of the IC50 for normal cells to that for cancer cells — provides a quantitative measure of this selectivity.
While comprehensive data specifically for a wide range of N-butylisatin derivatives remains an area of active research, studies on analogous N-alkylisatins provide valuable insights into their potential. The following table summarizes the cytotoxic activity (IC50 values) of representative isatin derivatives against various human cancer cell lines and, where available, against normal human cell lines to illustrate their selectivity.
| Derivative/Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 | Histiocytic Lymphoma | 0.49 | - | - | - | [1] |
| Jurkat | T-cell Leukemia | 0.49 | - | - | - | [1] | |
| IST-02 (Imidazolidine-based isatin) | HuH-7 | Liver Carcinoma | 3.07 | HEK-293 | >500 ng/µL | High | [2] |
| IST-04 (Thiazolidine-based isatin) | HuH-7 | Liver Carcinoma | 14.60 | HEK-293 | >500 ng/µL | High | [2] |
| N-1,2,3-Triazole–isatin hybrid (1b) | SW480 | Colon Cancer | 8.9 | Hek293 | >100 | >11.2 | [3] |
| A549 | Lung Adenocarcinoma | >100 | Hek293 | >100 | - | [3] | |
| MCF7 | Breast Cancer | 13.9 | MCF10A | 25.0 | 1.8 | [3] | |
| MDA-MB-231 | Breast Cancer | 21.3 | MCF10A | 25.0 | 1.2 | [3] | |
| N-1,2,3-Triazole–isatin hybrid (R)-(2j) | MDA-MB-231 | Breast Cancer | 19.8 | MCF10A | 25.0 | 1.3 | [3] |
Note: Data for direct N-butylisatin derivatives is limited in the reviewed literature. The table includes closely related N-substituted isatin derivatives to provide a comparative context for their potential selectivity. The high selectivity index observed for some derivatives, such as the imidazolidine and thiazolidine-based isatins against liver carcinoma cells versus normal kidney cells, is a promising indicator for the isatin scaffold.[2]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for the key experiments cited.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: N-butylisatin derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Tubulin Polymerization Inhibition Assay
This assay evaluates the ability of N-butylisatin derivatives to interfere with the formation of microtubules, a key process in cell division.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin protein, a fluorescence reporter, and GTP in a suitable buffer (e.g., PEM buffer) is prepared.
-
Compound Addition: The N-butylisatin derivative is added to the reaction mixture at various concentrations.
-
Polymerization Initiation: The reaction is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored over time by measuring the increase in fluorescence using a microplate reader.
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The IC50 value for the inhibition of tubulin polymerization is determined from the dose-response curve.
Mechanistic Insights: Visualizing the Pathways to Cell Death
N-butylisatin derivatives have been shown to exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest at the G2/M phase and triggering apoptosis.
Experimental Workflow for Evaluating N-butylisatin Derivatives
Caption: Workflow for the evaluation of N-butylisatin derivatives.
G2/M Cell Cycle Arrest Signaling Pathway
N-butylisatin derivatives can disrupt the cell cycle at the G2/M transition, a critical checkpoint before mitosis. This is often achieved by inhibiting tubulin polymerization, which leads to a dysfunctional mitotic spindle and activation of the spindle assembly checkpoint.
Caption: G2/M arrest induced by N-butylisatin derivatives.
Intrinsic Apoptosis Signaling Pathway
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. N-butylisatin derivatives can trigger the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of executioner caspases.
Caption: Apoptosis pathway activated by N-butylisatin derivatives.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin-interactive stilbene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Reactivity and Selectivity Profiling of 1-butyl-1H-indole-2,3-dione (BIDO) Derivatives
This guide provides an objective comparison of the cross-reactivity profiles of novel 1-butyl-1H-indole-2,3-dione (BIDO) derivatives developed as potential therapeutic agents. The isatin (indole-2,3-dione) scaffold is a well-established pharmacophore known to interact with a variety of biological targets, particularly protein kinases.[1][2] This inherent potential for polypharmacology necessitates rigorous cross-reactivity screening to ensure target selectivity and minimize off-target effects.
This document summarizes the inhibitory activity of a lead compound, BIDO-1 , and two structural analogs, BIDO-2 and BIDO-3 , against a panel of protein kinases and selected off-target enzymes. The data presented herein is intended to guide researchers, scientists, and drug development professionals in evaluating the selectivity and potential liabilities of this chemical series.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of the BIDO derivatives was assessed against a panel of 9 protein kinases and 2 representative off-target enzymes. The primary target for this series is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase (RTK) involved in angiogenesis.[3][4] The data is presented as IC₅₀ values (the concentration of inhibitor required for 50% inhibition of enzyme activity).
Table 1: IC₅₀ Values (nM) of BIDO Derivatives Against a Kinase and Off-Target Panel
| Target Class | Target | BIDO-1 (Lead) | BIDO-2 | BIDO-3 |
| Primary Target (RTK) | VEGFR2 | 5.2 | 8.1 | 35.7 |
| PDGFRβ | 35.4 | 55.2 | 450.1 | |
| EGFR | 1,250 | 850 | >10,000 | |
| HER2 | 2,300 | 1,500 | >10,000 | |
| Other Kinases | CDK2 | 850 | 1,200 | >10,000 |
| ROCK1 | 3,500 | 4,100 | >10,000 | |
| PIM1 | >10,000 | >10,000 | >10,000 | |
| GSK-3β | 4,800 | 6,200 | >10,000 | |
| DYRK1A | 980 | 1,150 | 8,500 | |
| Off-Targets | Caspase-3 | >10,000 | >10,000 | >10,000 |
| hCE1 | 6,700 | 8,900 | >10,000 |
Data represents the mean of three independent experiments. hCE1: human Carboxylesterase 1.
Summary of Findings:
-
BIDO-1 demonstrates potent inhibition of the primary target, VEGFR2, with moderate selectivity against the closely related PDGFRβ kinase. It exhibits significantly weaker activity against other kinases and off-targets.
-
BIDO-2 shows a similar profile to BIDO-1 but with slightly reduced potency for the primary target.
-
BIDO-3 displays a marked decrease in potency against VEGFR2 and PDGFRβ, while showing high selectivity with minimal to no inhibition of other tested targets. This suggests that the structural modifications in BIDO-3 are critical for potency but may enhance selectivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Kinase Inhibitory Assay (Radiometric)
This protocol outlines the method used to determine the IC₅₀ values for the BIDO compounds against the kinase panel.[5]
-
Objective: To quantify the potency of test compounds by measuring the inhibition of kinase-mediated phosphorylation of a substrate.
-
Materials:
-
Purified recombinant kinases (VEGFR2, PDGFRβ, EGFR, HER2, CDK2, ROCK1, PIM1, GSK-3β, DYRK1A).
-
Specific peptide substrates for each kinase.
-
Test Compounds: BIDO-1, BIDO-2, BIDO-3 (10 mM stock in DMSO).
-
Kinase Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
[γ-³³P]ATP (10 mCi/mL).
-
10 mM ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of kinase solution (pre-diluted in kinase buffer) to each well.
-
Add 2.5 nL of the serially diluted compound solution to the appropriate wells using an acoustic liquid handler.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/[γ-³³P]ATP/ATP mix (final ATP concentration at the apparent Km for each kinase).
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction by adding 10 µL of 0.5 M phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2. Off-Target Enzyme Assays
-
Caspase-3 Assay: A commercially available fluorometric assay kit was used. The assay measures the cleavage of a caspase-3 specific substrate (e.g., DEVD-AFC), which releases a fluorescent molecule (AFC). Inhibition is measured by a decrease in the fluorescence signal.
-
Carboxylesterase (hCE1) Assay: A colorimetric assay was used to measure the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol, monitored at 405 nm.[6] Inhibition is measured by a decrease in the rate of p-nitrophenol formation.
Visualizations: Pathways and Workflows
VEGFR2 Signaling and Potential Caspase-3 Interaction
The diagram below illustrates the canonical VEGFR2 signaling pathway, which is the primary target of the BIDO compounds. Activation of this pathway promotes cell survival and proliferation. Effective inhibition by BIDO derivatives can block these signals, ultimately leading to the activation of apoptotic pathways, such as the caspase cascade.[7][8] Caspase-3 is a key executioner caspase in apoptosis.[9][10]
Caption: VEGFR2 signaling pathway and downstream effects on survival and apoptosis.
Experimental Workflow for Kinase Profiling
The following diagram outlines the high-level workflow for determining the cross-reactivity of the BIDO derivatives using the radiometric kinase assay.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Caspase 3 - Wikipedia [en.wikipedia.org]
- 9. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Safety Operating Guide
Proper Disposal of 1-butyl-1H-indole-2,3-dione: A Guide for Laboratory Professionals
For immediate reference, treat 1-butyl-1H-indole-2,3-dione and its containers as hazardous waste. All disposal procedures must comply with local, regional, and national regulations. Engage a licensed professional waste disposal service for final removal.
This guide provides essential safety and logistical information for the proper disposal of this compound, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified as toxic if swallowed and can cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[2][3] Ensure adequate ventilation to avoid inhalation of dust or fumes.[3][4]
Pre-Disposal and Spill Management
In the event of a spill, do not allow the product to enter drains.[5] Carefully take up the material and place it in a suitable, labeled container for disposal.[5] Clean the affected area thoroughly. For containment, use an inert absorbent material such as sand or vermiculite.[1]
Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved and licensed waste disposal company.[5]
Step-by-Step Disposal Procedure:
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves, empty containers) in a dedicated, properly labeled, and sealed container.
-
The container must be clearly marked with the chemical name and associated hazard symbols.
-
-
Storage:
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal contractor to arrange for the collection and disposal of the chemical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
-
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits, are provided in the available safety data sheets. The general guideline is to dispose of the pure substance and any contaminated materials as hazardous waste.
| Parameter | Value | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Sigma-Aldrich SDS[5] |
| Hazard Classification | Toxic if swallowed, Causes skin irritation, Causes serious eye irritation. | CymitQuimica SDS, Echemi SDS[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 1-butyl-1H-indole-2,3-dione
This document provides immediate and essential safety and logistical information for the handling of 1-butyl-1H-indole-2,3-dione. The following procedures are based on available safety data sheets and are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | Protects against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves. | Prevents skin contact. Gloves must be inspected prior to use and disposed of properly.[1] |
| Body Protection | Laboratory coat and appropriate protective clothing.[1] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not required under normal use conditions. If dust is generated, a particle filter is recommended.[1] | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid the formation of dust.[1]
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling the compound.
-
Avoid contact with skin, eyes, and clothing.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a dry, cool, and well-ventilated place.[1]
-
Incompatible with strong oxidizing agents.[1]
Emergency Procedures
| Situation | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
Disposal Plan
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
